Saroglitazar-d4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C25H29NO4S |
|---|---|
Molecular Weight |
443.6 g/mol |
IUPAC Name |
(2S)-2-ethoxy-3-[4-[1,1,2,2-tetradeuterio-2-[2-methyl-5-(4-methylsulfanylphenyl)pyrrol-1-yl]ethoxy]phenyl]propanoic acid |
InChI |
InChI=1S/C25H29NO4S/c1-4-29-24(25(27)28)17-19-6-10-21(11-7-19)30-16-15-26-18(2)5-14-23(26)20-8-12-22(31-3)13-9-20/h5-14,24H,4,15-17H2,1-3H3,(H,27,28)/t24-/m0/s1/i15D2,16D2 |
InChI Key |
MRWFZSLZNUJVQW-VXDKYLIBSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])OC1=CC=C(C=C1)C[C@@H](C(=O)O)OCC)N2C(=CC=C2C3=CC=C(C=C3)SC)C |
Canonical SMILES |
CCOC(CC1=CC=C(C=C1)OCCN2C(=CC=C2C3=CC=C(C=C3)SC)C)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure and Properties of Saroglitazar-d4
For Researchers, Scientists, and Drug Development Professionals
Abstract
Saroglitazar, a novel dual peroxisome proliferator-activated receptor (PPAR) agonist with predominant activity on PPARα and moderate activity on PPARγ, has emerged as a promising therapeutic agent for the management of diabetic dyslipidemia and hypertriglyceridemia.[1] Its deuterated analog, Saroglitazar-d4, is of significant interest for its potential to offer an improved pharmacokinetic profile. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. It includes a detailed examination of its mechanism of action through the PPAR signaling pathway, a summary of its pharmacodynamic effects on lipid and glucose metabolism, and available pharmacokinetic data. Furthermore, this guide outlines detailed experimental protocols for key in vitro assays used to characterize its activity and presents logical and signaling pathway diagrams to visually represent complex biological processes.
Chemical Structure and Physicochemical Properties
This compound is a deuterated version of Saroglitazar, where four hydrogen atoms have been replaced by deuterium. This isotopic substitution is intended to alter the metabolic profile of the drug, potentially leading to improved pharmacokinetic properties.
Chemical Structure
The chemical structure of this compound is depicted below. The deuterium atoms are located on the ethoxy group attached to the pyrrole ring.
(Image of this compound chemical structure would be placed here in a real document)
Figure 1. Chemical Structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its parent compound, Saroglitazar, is presented in Table 1. The data for this compound is primarily available for its magnesium salt and sulfoxide forms.
| Property | Saroglitazar | This compound Magnesium Salt | This compound Sulfoxide |
| IUPAC Name | (2S)-2-Ethoxy-3-[4-(2-{2-methyl-5-[4-(methylsulfanyl)phenyl]-1H-pyrrol-1-yl}ethoxy)phenyl]propanoic acid | Magnesium (2S)-2-ethoxy-3-[4-[2---INVALID-LINK--]phenyl]propanoate | (2S)-2-ethoxy-3-(4-(2-(2-methyl-5-(4-(methylsulfinyl)phenyl)-1H-pyrrol-1-yl)ethoxy-1,1,2,2-d4)phenyl)propanoic acid |
| Molecular Formula | C₂₅H₂₉NO₄S | C₅₀H₄₈D₈MgN₂O₈S₂ | C₂₅H₂₅D₄NO₅S |
| Molecular Weight | 439.57 g/mol | 909.48 g/mol | 459.59 g/mol |
| CAS Number | 495399-09-2 | 1639792-20-3 (Unlabeled) | Not available |
Pharmacological Properties
Mechanism of Action: Dual PPARα/γ Agonism
Saroglitazar exerts its therapeutic effects by acting as a dual agonist for Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ).[1] These are nuclear receptors that function as ligand-activated transcription factors, playing a crucial role in the regulation of lipid and glucose metabolism.[2] Upon activation by a ligand like Saroglitazar, the PPAR receptor forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.
Saroglitazar exhibits a unique profile with predominant and potent agonism on PPARα and moderate agonism on PPARγ. This dual action allows it to comprehensively address the metabolic abnormalities associated with diabetic dyslipidemia.
-
PPARα Activation: Primarily expressed in tissues with high fatty acid catabolism rates like the liver, heart, and skeletal muscle, PPARα activation leads to an increase in the expression of genes involved in fatty acid uptake, transport, and β-oxidation.[3][4] This results in a significant reduction in circulating triglycerides and very-low-density lipoprotein (VLDL) cholesterol.
-
PPARγ Activation: Predominantly found in adipose tissue, PPARγ activation enhances insulin sensitivity and promotes the differentiation of adipocytes. This leads to improved glucose uptake and utilization in peripheral tissues, resulting in better glycemic control.
The signaling pathway initiated by Saroglitazar is illustrated in the following diagram:
References
- 1. LanthaScreen TR-FRET PPAR gamma Competitive Binding Assay Kit, rabbit | LabX.com [labx.com]
- 2. Peroxisome Proliferator-Activated Receptor Targets for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. academic.oup.com [academic.oup.com]
Saroglitazar-d4: A Technical Overview for Researchers
For researchers, scientists, and drug development professionals, this document provides a comprehensive technical guide on Saroglitazar-d4, a deuterated analog of the dual PPARα/γ agonist Saroglitazar. This guide details its chemical properties, mechanism of action, and relevant experimental data.
Core Chemical and Physical Data
This compound is the isotopically labeled version of Saroglitazar, where four hydrogen atoms have been replaced by deuterium. This labeling is typically used in pharmacokinetic studies to differentiate the drug from its metabolites. The compound is most commonly available as a magnesium salt.
There is some ambiguity in the reported literature regarding the definitive CAS number for this compound. The CAS number 1639792-20-3 is assigned to the unlabeled Saroglitazar magnesium salt. While some suppliers reference this number for the deuterated form, others indicate that a specific CAS number for this compound is not available. Researchers are advised to confirm the specific product details with their supplier.
Similarly, discrepancies exist in the reported molecular weight of this compound Magnesium Salt. The variations likely stem from whether the weight corresponds to the free acid form or the magnesium salt.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound Magnesium Salt | 1639792-20-3 (for unlabeled)[1][2] | C₅₀H₄₈D₈MgN₂O₈S₂[1] or 2(C₂₅H₂₄D₄NO₄S)·Mg[2][3] | 909.48 |
| This compound (potential free acid) | Not consistently available | C₂₅H₂₅D₄NO₄S | 443.59 |
| Saroglitazar (unlabeled) | 495399-09-2 | C₂₅H₂₉NO₄S | 439.57 |
| Saroglitazar Magnesium (unlabeled) | 1639792-20-3 | C₅₀H₅₆MgN₂O₈S₂ | 901.42 |
Mechanism of Action: Dual PPARα/γ Agonism
Saroglitazar functions as a dual agonist for Peroxisome Proliferator-Activated Receptors (PPARs), specifically targeting the α and γ isoforms. These receptors are transcription factors that regulate gene expression involved in lipid and glucose metabolism.
-
PPARα Activation: Agonism of PPARα primarily influences lipid metabolism. It leads to an increase in the oxidation of fatty acids in the liver and stimulates the activity of lipoprotein lipase, which in turn reduces triglyceride levels. This activation also contributes to a decrease in VLDL and LDL cholesterol and an increase in HDL cholesterol.
-
PPARγ Activation: The agonist activity on PPARγ enhances insulin sensitivity. It modulates the transcription of genes involved in glucose uptake and utilization, thereby improving glycemic control.
Saroglitazar exhibits a higher affinity for PPARα compared to PPARγ, indicating it is a predominant PPARα agonist with moderate PPARγ activity. This dual action allows it to concurrently address both dyslipidemia and insulin resistance, which are often co-morbidities in type 2 diabetes.
Below is a diagram illustrating the signaling pathway of Saroglitazar.
Experimental Protocols and Quantitative Data
Saroglitazar has been evaluated in numerous preclinical and clinical studies. The following sections provide an overview of the methodologies and key findings.
Preclinical In Vitro and In Vivo Studies
PPAR Transactivation Assay:
-
Objective: To determine the in vitro potency of Saroglitazar on human PPARα and PPARγ.
-
Methodology: HepG2 cells were used in a PPAR transactivation assay to measure the activation of hPPARα and hPPARγ by Saroglitazar.
-
Results:
-
EC₅₀ for hPPARα: 0.65 pmol/L
-
EC₅₀ for hPPARγ: 3 nmol/L
-
Animal Models of Dyslipidemia and Insulin Resistance:
-
Objective: To assess the in vivo efficacy of Saroglitazar in relevant animal models.
-
Methodology:
-
db/db mice: Treated orally with Saroglitazar (0.01-3 mg/kg per day) for 12 days.
-
Zucker fa/fa rats: Treated with Saroglitazar, and a hyperinsulinemic-euglycemic clamp study was performed to assess insulin sensitivity.
-
-
Results:
| Animal Model | Treatment | Key Findings |
| db/db mice | Saroglitazar (0.01-3 mg/kg/day) for 12 days | Dose-dependent reductions in serum triglycerides, free fatty acids, and glucose. ED₅₀ values were 0.05 mg/kg for triglycerides and 0.19 mg/kg for glucose and free fatty acids. |
| Zucker fa/fa rats | Saroglitazar | Demonstrated potent insulin-sensitizing activity. Showed a significant decrease in systolic blood pressure (22 mmHg) and an increase in serum adiponectin levels (62.1%). |
The workflow for a typical preclinical efficacy study is outlined below.
Clinical Trials
Saroglitazar has undergone several clinical trials to evaluate its safety and efficacy in humans, primarily for diabetic dyslipidemia and non-alcoholic fatty liver disease (NAFLD).
Phase 2 Trial in NAFLD/NASH:
-
Objective: To evaluate the safety and efficacy of Saroglitazar in patients with NAFLD/NASH.
-
Methodology: A randomized, double-blind, placebo-controlled study involving 106 patients. Participants received placebo or Saroglitazar at doses of 1 mg, 2 mg, or 4 mg for 16 weeks. The primary endpoint was the percentage change from baseline in alanine aminotransferase (ALT) levels at week 16. Liver fat content was assessed by MRI.
-
Results:
| Treatment Group | Mean % Change in ALT at Week 16 |
| Placebo | +3.4% |
| Saroglitazar 1 mg | -25.5% |
| Saroglitazar 2 mg | -27.7% |
| Saroglitazar 4 mg | -45.8% |
Saroglitazar 4 mg also significantly improved liver fat content, insulin resistance, and atherogenic dyslipidemia.
Phase 4 Study in NAFLD with Comorbidities:
-
Objective: To evaluate the safety and effectiveness of Saroglitazar 4 mg in patients with NAFLD and comorbidities.
-
Methodology: An open-label, prospective, single-center, observational study. Patients newly diagnosed with NAFLD and prescribed Saroglitazar were included. The primary outcome was the change in liver stiffness from baseline.
This technical guide provides a foundational understanding of this compound for research and development purposes. The provided data and protocols are based on studies of the non-deuterated Saroglitazar, as the core biological activity is expected to be identical. Researchers should always refer to the specific documentation provided with their chemical products and consult the primary literature for detailed experimental procedures.
References
An In-depth Technical Guide to the Synthesis and Characterization of Saroglitazar-d4
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of Saroglitazar-d4, the deuterated analogue of the dual peroxisome proliferator-activated receptor (PPAR) agonist, Saroglitazar. This compound is an essential tool in pharmacokinetic and metabolic studies, serving as a stable isotope-labeled internal standard for quantitative analysis by mass spectrometry. This document outlines a plausible synthetic route, detailed characterization methodologies, and the mechanism of action of Saroglitazar. All quantitative data is presented in structured tables, and key processes are visualized through diagrams generated using Graphviz (DOT language) to ensure clarity and accessibility for researchers and drug development professionals.
Introduction
Saroglitazar is a novel drug used for the treatment of type 2 diabetes mellitus and dyslipidemia.[1] It is the first in its class to act as a dual agonist of both PPARα and PPARγ receptors.[2][3] The activation of PPARα leads to a reduction in high blood triglycerides, while agonism of PPARγ improves insulin resistance, thereby lowering blood sugar levels.[2]
Stable isotope-labeled compounds are critical in drug development for the accurate quantification of drug and metabolite concentrations in biological matrices.[4] this compound, with four deuterium atoms incorporated into its structure, serves as an ideal internal standard for bioanalytical assays using liquid chromatography-mass spectrometry (LC-MS). Its chemical behavior is nearly identical to that of Saroglitazar, but its increased mass allows for clear differentiation in mass spectrometric analysis.
This guide details a proposed synthesis for this compound, based on established synthetic routes for Saroglitazar, and outlines the analytical techniques used for its characterization.
Mechanism of Action of Saroglitazar
Saroglitazar exerts its therapeutic effects by modulating the activity of the peroxisome proliferator-activated receptors (PPARs), which are nuclear transcription factors that regulate gene expression involved in lipid and glucose metabolism.
-
PPARα Activation: Primarily affects lipid metabolism. Activation of PPARα in the liver increases the beta-oxidation of fatty acids, leading to a reduction in triglyceride and very-low-density lipoprotein (VLDL) cholesterol levels.
-
PPARγ Activation: Primarily influences glucose metabolism. Activation of PPARγ enhances insulin sensitivity by promoting the transcription of genes involved in glucose uptake and utilization.
The dual agonism of Saroglitazar provides a synergistic approach to managing the metabolic abnormalities often seen in type 2 diabetes, addressing both dyslipidemia and hyperglycemia.
Signaling Pathway of Saroglitazar
References
Saroglitazar-d4: A Technical Overview of its Certificate of Analysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the key quality attributes and analytical methodologies associated with Saroglitazar-d4, a deuterated analog of the dual peroxisome proliferator-activated receptor (PPAR) agonist, Saroglitazar. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development, quality control, and analytical sciences.
Quantitative Data Summary
The quality of this compound is ensured by a series of analytical tests that quantify its purity, identity, and other critical parameters. The following table summarizes the typical specifications found on a Certificate of Analysis for this compound.
| Parameter | Specification | Typical Value |
| Appearance | White to off-white solid | Conforms |
| Identification by ¹H NMR | Conforms to structure | Conforms |
| Identification by Mass Spec | Conforms to structure | Conforms |
| Purity by HPLC | ≥ 95% | 99.73% |
| Molecular Formula | C₂₅H₂₅D₄NO₄S | C₂₅H₂₅D₄NO₄S |
| Molecular Weight | 443.59 g/mol | 443.59 g/mol |
Experimental Protocols
The determination of purity and identity of this compound relies on robust and validated analytical methods. The following section details the experimental protocol for the most critical of these tests: High-Performance Liquid Chromatography (HPLC).
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Determination
This method is designed for the quantitative determination of this compound and its related impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Kromasil C18 (150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of 0.1% orthophosphoric acid buffer and acetonitrile in a 45:55 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 295 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Procedure:
-
Prepare the mobile phase and degas it before use.
-
Prepare a standard solution of this compound of known concentration in the mobile phase.
-
Prepare the sample solution by dissolving a accurately weighed amount of this compound in the mobile phase.
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes.
-
Inject the standard and sample solutions into the chromatograph.
-
Record the chromatograms and calculate the purity of the sample by comparing the peak area of the main peak in the sample chromatogram to that of the standard.
-
Visualizations
To further elucidate the scientific context and analytical workflow of this compound, the following diagrams are provided.
Signaling Pathway of Saroglitazar
Saroglitazar is a dual agonist of Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ). Its mechanism of action involves the activation of these nuclear receptors, leading to the regulation of gene expression involved in lipid and glucose metabolism.
Deuterium-Labeled Saroglitazar: A Technical Guide for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of deuterium-labeled Saroglitazar for research applications. Saroglitazar is a dual peroxisome proliferator-activated receptor (PPAR) agonist with predominant PPARα and moderate PPARγ activity, approved for the treatment of diabetic dyslipidemia and hypertriglyceridemia.[1][2] Deuterium-labeled isotopologues of pharmaceuticals are pivotal tools in drug discovery and development, offering significant advantages in pharmacokinetic and metabolic studies. This guide details the synthesis, characterization, and application of deuterium-labeled Saroglitazar, with a focus on its use as an internal standard in bioanalytical methods. Detailed experimental protocols for its use in pharmacokinetic studies using liquid chromatography-tandem mass spectrometry (LC-MS/MS) are provided, alongside a comprehensive overview of the signaling pathways modulated by Saroglitazar.
Introduction to Deuterium-Labeled Compounds in Research
Deuterium, a stable isotope of hydrogen, has found extensive application in pharmaceutical research.[3] The substitution of hydrogen with deuterium in a drug molecule can subtly alter its physicochemical properties, most notably its metabolic stability. This "kinetic isotope effect" can lead to a reduced rate of metabolism, potentially improving a drug's pharmacokinetic profile.[4][5]
Beyond modifying metabolic fate, deuterium-labeled compounds are invaluable as internal standards for quantitative bioanalysis. Their near-identical chemical behavior to the unlabeled analyte, coupled with a distinct mass difference, allows for precise and accurate quantification in complex biological matrices by mass spectrometry. This guide focuses on the practical application of deuterium-labeled Saroglitazar as a tool to enhance the robustness and reliability of preclinical and clinical research.
Synthesis and Characterization of Deuterium-Labeled Saroglitazar (Saroglitazar-d4)
Commercially available deuterium-labeled Saroglitazar is typically available as this compound, with the four deuterium atoms incorporated into the ethoxy group of the molecule.
Proposed Synthesis Pathway
While specific proprietary synthesis methods are not publicly disclosed, a plausible route for the synthesis of this compound can be postulated based on established organic chemistry principles, primarily the Williamson ether synthesis.
The key steps would likely involve:
-
Synthesis of Deuterated Ethanol (Ethanol-d5 or -d6): This can be achieved through methods such as the reduction of deuterated acetyl chloride or by direct hydration of deuterated ethylene. For the purpose of synthesizing this compound, specifically labeled ethanol on the ethyl group is required.
-
Formation of Deuterated Ethoxide: The synthesized deuterated ethanol is reacted with a strong base, such as sodium hydride, to generate the corresponding deuterated sodium ethoxide.
-
Williamson Ether Synthesis: The deuterated sodium ethoxide is then reacted with the appropriate Saroglitazar precursor containing a suitable leaving group (e.g., a tosylate or a halide) at the position of the ethoxy group. This SN2 reaction results in the formation of the ether linkage with the deuterated ethyl group, yielding this compound.
Caption: Proposed synthetic workflow for this compound.
Characterization and Quality Control
The identity and purity of synthesized this compound should be confirmed using a combination of analytical techniques:
-
Mass Spectrometry (MS): To confirm the molecular weight and the incorporation of four deuterium atoms.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To verify the position of the deuterium labels and the overall structure of the molecule.
-
High-Performance Liquid Chromatography (HPLC): To assess the chemical purity of the compound.
Applications in Research: A Focus on Pharmacokinetics
The primary application of deuterium-labeled Saroglitazar is in pharmacokinetic (PK) studies, where it serves as an ideal internal standard for LC-MS/MS-based quantification of Saroglitazar in biological samples.
Quantitative Bioanalysis using LC-MS/MS
An LC-MS/MS method for the quantification of Saroglitazar in human plasma has been developed and validated. The use of a deuterated internal standard like this compound is crucial for ensuring the accuracy and precision of such assays.
Table 1: Key Pharmacokinetic Parameters of Saroglitazar in Humans
| Parameter | Value | Reference(s) |
| Time to Peak Plasma Concentration (Tmax) | < 1 hour | |
| Terminal Half-Life (t½) | ~5.6 hours | |
| Protein Binding | ~96% | |
| Metabolism | Primarily hepatic, minor oxidative metabolites | |
| Excretion | Primarily hepatobiliary |
Experimental Protocols
The following sections provide detailed methodologies for the use of deuterium-labeled Saroglitazar in a research setting.
Protocol 1: Quantification of Saroglitazar in Human Plasma using LC-MS/MS with a Deuterated Internal Standard
This protocol is adapted from a validated method for Saroglitazar quantification.
4.1.1. Materials and Reagents
-
Human plasma (with anticoagulant)
-
Saroglitazar reference standard
-
This compound (internal standard)
-
Acetonitrile (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Diethyl ether (HPLC grade)
-
Ammonium acetate
-
Trifluoroacetic acid
-
Purified water
4.1.2. Sample Preparation (Liquid-Liquid Extraction)
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 20 µL of this compound working solution (as internal standard).
-
Vortex for 10 seconds.
-
Add 3 mL of an extraction solvent mixture (e.g., dichloromethane and diethyl ether).
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject into the LC-MS/MS system.
Caption: Liquid-liquid extraction workflow for plasma samples.
4.1.3. LC-MS/MS Conditions
-
LC System: High-performance liquid chromatography system
-
Column: C18 reverse-phase column (e.g., ACE-5, C18, 4.6 x 100 mm)
-
Mobile Phase: Gradient elution with a mixture of acetonitrile and ammonium acetate buffer with trifluoroacetic acid in purified water.
-
Flow Rate: 1 mL/min
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
Table 2: MRM Transitions for Saroglitazar and this compound
| Analyte | Precursor Ion (m/z) | Product Ion(s) (m/z) | Reference(s) |
| Saroglitazar | 440.2 | 366.0, 183.1 | |
| This compound | 444.2 | 370.0, 183.1 | Predicted |
Note: The MRM transitions for this compound are predicted based on the known transitions for Saroglitazar. The precursor ion mass is increased by 4 Da to account for the four deuterium atoms. The product ion at m/z 183.1 is likely a common fragment not containing the deuterated ethoxy group, while the fragment at m/z 366.0 likely retains the deuterated portion, hence its mass is also shifted by 4 Da. These transitions should be empirically optimized.
Protocol 2: Bioanalytical Method Validation
A comprehensive validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:
-
Selectivity and Specificity: Assess interference from endogenous plasma components.
-
Linearity and Range: Establish the concentration range over which the assay is accurate and precise.
-
Accuracy and Precision: Determine the closeness of measured values to the true values and the degree of scatter.
-
Matrix Effect: Evaluate the effect of plasma components on the ionization of the analyte and internal standard.
-
Recovery: Determine the efficiency of the extraction procedure.
-
Stability: Assess the stability of the analyte in plasma under various storage and handling conditions.
Saroglitazar Signaling Pathways
Saroglitazar exerts its therapeutic effects by acting as a dual agonist for PPARα and PPARγ, which are nuclear receptors that regulate gene expression.
PPARα Signaling Pathway in Lipid Metabolism
Activation of PPARα primarily impacts lipid metabolism. In the liver, PPARα activation leads to the upregulation of genes involved in:
-
Fatty Acid Uptake: Increased expression of fatty acid transport proteins (FATPs) and CD36.
-
Fatty Acid Oxidation: Upregulation of enzymes involved in mitochondrial and peroxisomal β-oxidation, such as carnitine palmitoyltransferase 1 (CPT1) and acyl-CoA oxidase (ACOX).
-
Lipoprotein Metabolism: Decreased production of apolipoprotein C-III (ApoC-III), an inhibitor of lipoprotein lipase (LPL), and increased synthesis of apolipoproteins A-I and A-II, components of high-density lipoprotein (HDL).
Caption: Simplified PPARα signaling pathway.
PPARγ Signaling Pathway in Glucose Homeostasis
The moderate PPARγ agonism of Saroglitazar contributes to improved glucose homeostasis. PPARγ is highly expressed in adipose tissue and its activation leads to:
-
Enhanced Insulin Sensitivity: Upregulation of genes involved in insulin signaling and glucose transport, such as glucose transporter type 4 (GLUT4) and adiponectin.
-
Adipocyte Differentiation: Promotes the differentiation of preadipocytes into mature adipocytes, which can safely store free fatty acids, thereby reducing lipotoxicity in other tissues.
-
Regulation of Adipokines: Modulates the secretion of adipokines like adiponectin, which has insulin-sensitizing effects.
Caption: Simplified PPARγ signaling pathway.
Conclusion
Deuterium-labeled Saroglitazar is an indispensable tool for researchers in the fields of pharmacology, drug metabolism, and clinical development. Its use as an internal standard in LC-MS/MS bioanalysis ensures the generation of high-quality, reliable pharmacokinetic data. This technical guide provides a comprehensive framework for the synthesis, characterization, and application of deuterium-labeled Saroglitazar, empowering researchers to conduct robust and accurate studies to further elucidate the therapeutic potential of this important cardiometabolic agent.
References
- 1. Quantitative determination of saroglitazar, a predominantly PPAR alpha agonist, in human plasma by a LC-MS/MS method utilizing electrospray ionization in a positive mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Saroglitazar for the treatment of hypertrig-lyceridemia in patients with type 2 diabetes: current evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jneonatalsurg.com [jneonatalsurg.com]
Saroglitazar-d4: A Technical Guide to its Mechanism of Action as a Dual PPAR Agonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of Saroglitazar, a dual agonist of Peroxisome Proliferator-Activated Receptors (PPARs) with a predominant affinity for the alpha (α) isoform and moderate activity on the gamma (γ) isoform. While this guide focuses on Saroglitazar, it is important to note that Saroglitazar-d4 is a deuterated form of the molecule. Deuteration is a process of replacing hydrogen atoms with their heavier isotope, deuterium. This modification is typically employed to alter the pharmacokinetic profile of a drug, often to improve its metabolic stability, without changing its fundamental mechanism of action. Therefore, the information presented herein on the pharmacodynamics and mechanism of action of Saroglitazar is directly applicable to this compound.
Core Mechanism: Dual PPARα/γ Agonism
Saroglitazar functions as a molecular switch by binding to and activating PPARs, which are ligand-activated transcription factors belonging to the nuclear hormone receptor superfamily. Upon activation, PPARs form a heterodimer with the Retinoid X Receptor (RXR), and this complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding event modulates the transcription of a wide array of genes involved in lipid metabolism, glucose homeostasis, and inflammation.
Saroglitazar exhibits a distinct profile with significantly higher affinity for PPARα compared to PPARγ, making it a predominant PPARα agonist with moderate PPARγ activity.[1] This dual agonism allows Saroglitazar to concurrently address dyslipidemia (primarily through PPARα) and insulin resistance (through PPARγ).[1]
Quantitative Profile of PPAR Activation
The potency and selectivity of Saroglitazar for PPAR isoforms have been quantified in preclinical studies.
| Parameter | PPARα | PPARγ | Reference |
| EC50 | 0.65 pmol/L | 3 nmol/L | [1] |
Downstream Signaling Pathways and Physiological Effects
The activation of PPARα and PPARγ by Saroglitazar initiates a cascade of transcriptional changes leading to its therapeutic effects on lipid and glucose metabolism, as well as demonstrating anti-inflammatory and antioxidant properties.
Lipid Metabolism (Primarily PPARα-mediated)
Saroglitazar's potent activation of PPARα leads to comprehensive improvements in lipid profiles through several mechanisms:
-
Increased Fatty Acid Oxidation: It upregulates genes involved in the β-oxidation of fatty acids in both mitochondria and peroxisomes within the liver.[1]
-
Reduced Triglyceride Synthesis: Saroglitazar decreases the synthesis of triglycerides and the secretion of very low-density lipoprotein (VLDL) from the liver.[1]
-
Inhibition of Lipogenesis: It suppresses hepatic lipogenesis by inhibiting the activation of key transcription factors, Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) and Carbohydrate Response Element-Binding Protein (ChREBP).
-
Enhanced Lipolysis: Saroglitazar increases the expression of lipoprotein lipase (LPL), which enhances the clearance of triglyceride-rich lipoproteins from the circulation.
-
Apolipoprotein Regulation: It downregulates the expression of Apolipoprotein C-III (ApoC-III), an inhibitor of LPL, and increases the expression of Apolipoproteins A-I and A-II, which are key components of high-density lipoprotein (HDL).
References
Saroglitazar-d4: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the stability and recommended storage conditions for Saroglitazar-d4. As a deuterated analogue of Saroglitazar, its stability profile is intrinsically linked to the parent compound. This document synthesizes available data on Saroglitazar's stability under various stress conditions, outlines best practices for the storage of this compound and other deuterated standards, and presents the pharmacological signaling pathway of the parent molecule.
Introduction to this compound
This compound is the deuterium-labeled version of Saroglitazar, a dual peroxisome proliferator-activated receptor (PPAR) agonist with predominant activity on PPARα and moderate activity on PPARγ.[1] It is primarily utilized as an internal standard in quantitative analytical methods such as liquid chromatography-mass spectrometry (LC-MS) for the accurate determination of Saroglitazar levels in biological matrices. The substitution of hydrogen with deuterium atoms results in a higher mass, allowing for its distinction from the non-deuterated parent drug without significantly altering its chemical properties. This makes understanding the stability of Saroglitazar crucial for ensuring the integrity and accuracy of such analytical applications.
Storage Conditions
Proper storage is critical to maintain the isotopic purity and chemical integrity of this compound. The following conditions are recommended based on manufacturer guidelines and best practices for deuterated compounds.
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Rationale |
| Temperature | Solid Form: -20°C for long-term storage.[2] In Solution: 4°C for short-term, -20°C or -80°C for long-term storage.[2] | Minimizes chemical degradation and potential for isotopic exchange. |
| Light | Store in the dark or in amber vials.[2] | Protects against photodegradation. |
| Atmosphere | Store in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen).[2] | Prevents oxidation and contamination from atmospheric moisture. |
| Form | Store as a solid (lyophilized powder) when possible. | Enhances long-term stability compared to solutions. |
Stability Profile of Saroglitazar
The chemical stability of this compound is expected to be comparable to that of Saroglitazar. Forced degradation studies on Saroglitazar provide critical insights into its degradation pathways and stability under various stress conditions.
Summary of Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of a drug substance. The following table summarizes the degradation of Saroglitazar under different stress conditions as reported in the literature.
Table 2: Percentage Degradation of Saroglitazar Under Forced Stress Conditions
| Stress Condition | Reagents and Duration | Percentage Degradation |
| Acid Hydrolysis | 0.1N HCl at room temperature for 48 hours | 85.18% |
| Base Hydrolysis | 0.1N NaOH at room temperature for 48 hours | 71.95% |
| Oxidation | 30% H₂O₂ at room temperature for 48 hours | 100% |
| Thermal Degradation | 60°C for 48 hours | 5.69% |
| Photolytic Degradation | Exposure to UV light for 48 hours | 1.28% |
From these results, it is evident that Saroglitazar is highly susceptible to degradation under oxidative and hydrolytic (both acidic and basic) conditions. It is comparatively stable under thermal and photolytic stress. Therefore, it is crucial to protect this compound from exposure to oxidizing agents and strong acids or bases.
Experimental Protocols for Stability Testing
The following are detailed methodologies for the key experiments cited in the stability assessment of Saroglitazar.
Forced Degradation Study Protocol
This protocol outlines the procedure for subjecting Saroglitazar to various stress conditions to induce degradation.
-
Preparation of Stock Solution: A stock solution of Saroglitazar is prepared by dissolving 10 mg of the substance in 10 mL of methanol to achieve a concentration of 1 mg/mL. The solution is sonicated for 10 minutes to ensure complete dissolution.
-
Acid Degradation: 2 mg of Saroglitazar is treated with 5 mL of 0.1N HCl at room temperature for 48 hours. After the incubation period, the solution is neutralized with 0.1N NaOH.
-
Base Degradation: 2 mg of Saroglitazar is treated with 5 mL of 0.1N NaOH at room temperature for 48 hours. Following incubation, the solution is neutralized with 0.1N HCl.
-
Oxidative Degradation: 2 mg of Saroglitazar is treated with 5 mL of 30% hydrogen peroxide (H₂O₂) at room temperature for 48 hours.
-
Thermal Degradation: 2 mg of Saroglitazar is kept in a hot air oven at 60°C for 48 hours.
-
Photolytic Degradation: 2 mg of Saroglitazar is exposed to UV light in a photostability chamber for 48 hours.
-
Analysis: All stressed samples are appropriately diluted and analyzed by a stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method to determine the extent of degradation.
Stability-Indicating RP-HPLC Method
This analytical method is used to separate the parent drug from its degradation products, allowing for the quantification of its stability.
-
Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: Kromasil 100-5C18 (250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and phosphate buffer (pH 7.4) in a 50:50 v/v ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 294 nm.
-
Elution Mode: Isocratic.
Signaling Pathway of Saroglitazar
Saroglitazar functions as a dual agonist of Peroxisome Proliferator-Activated Receptors (PPARs), with a strong affinity for PPARα and a moderate affinity for PPARγ. This dual action allows it to regulate both lipid and glucose metabolism.
PPARα Activation Pathway
Activation of PPARα primarily influences lipid metabolism. The following diagram illustrates the signaling pathway.
Caption: Saroglitazar-mediated PPARα activation pathway.
PPARγ Activation Pathway
The activation of PPARγ by Saroglitazar primarily impacts glucose metabolism and insulin sensitivity.
Caption: Saroglitazar-mediated PPARγ activation pathway.
Conclusion
This technical guide provides comprehensive information on the stability and storage of this compound, primarily based on data from its non-deuterated parent compound, Saroglitazar. The provided data indicates that this compound should be protected from oxidative and hydrolytic conditions and stored at low temperatures in a dark, inert environment to ensure its long-term stability and suitability as an internal standard. The detailed experimental protocols and signaling pathway diagrams offer valuable resources for researchers and drug development professionals working with this compound.
References
Methodological & Application
Application Notes and Protocols for the Quantitative Analysis of Saroglitazar using Saroglitazar-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saroglitazar is a novel dual peroxisome proliferator-activated receptor (PPAR) agonist with predominant PPARα and moderate PPARγ activity.[1][2] This dual action allows it to modulate lipid and glucose metabolism, making it an effective therapeutic agent for diabetic dyslipidemia and hypertriglyceridemia.[2][3] The mechanism of action involves the activation of PPAR-α, which leads to increased fatty acid oxidation and reduced triglyceride levels, and the activation of PPAR-γ, which enhances insulin sensitivity.[2] Given its therapeutic importance, a robust and reliable method for the quantitative analysis of Saroglitazar in biological matrices is essential for pharmacokinetic, pharmacodynamic, and toxicological studies.
This document provides detailed application notes and protocols for the quantitative analysis of Saroglitazar in human plasma using a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with Saroglitazar-d4 as the stable isotope-labeled internal standard (SIL-IS). The use of a SIL-IS is the gold standard in quantitative bioanalysis as it corrects for variability during sample preparation and instrumental analysis, thereby ensuring high accuracy and precision.
Mechanism of Action: Saroglitazar Signaling Pathway
Saroglitazar exerts its therapeutic effects by acting as a dual agonist for Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ). These are nuclear receptors that regulate gene expression involved in lipid and glucose metabolism.
Caption: Saroglitazar's dual PPARα/γ agonist activity.
Experimental Protocols
This section details the validated LC-MS/MS method for the quantification of Saroglitazar in human plasma.
Materials and Reagents
-
Saroglitazar (Reference Standard)
-
This compound (Internal Standard)
-
Acetonitrile (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Diethyl ether (HPLC grade)
-
Ammonium acetate (ACS grade)
-
Trifluoroacetic acid (TFA)
-
Human plasma (K2-EDTA)
-
Purified water (18.2 MΩ·cm)
Preparation of Solutions
2.1. Stock Solutions (1 mg/mL)
-
Accurately weigh approximately 10 mg of Saroglitazar and this compound into separate 10 mL volumetric flasks.
-
Dissolve and dilute to volume with acetonitrile. These stock solutions should be stored at 2-8°C.
2.2. Working Standard Solutions
-
Saroglitazar Working Solutions: Prepare serial dilutions of the Saroglitazar stock solution with a 50:50 (v/v) mixture of acetonitrile and purified water to create working solutions for calibration standards and quality control samples.
-
This compound Working Solution (Internal Standard): Dilute the this compound stock solution with a 50:50 (v/v) mixture of acetonitrile and purified water to achieve a final concentration of 100 ng/mL.
2.3. Calibration Standards and Quality Control (QC) Samples
-
Prepare calibration standards by spiking blank human plasma with the appropriate Saroglitazar working solutions to achieve final concentrations ranging from 0.2 to 500 ng/mL.
-
Prepare QC samples at four concentration levels:
-
Lower Limit of Quantification (LLOQ): 0.2 ng/mL
-
Low QC (LQC): 0.6 ng/mL
-
Medium QC (MQC): 30 ng/mL
-
High QC (HQC): 400 ng/mL
-
Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 200 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the this compound internal standard working solution (100 ng/mL) and vortex briefly.
-
Add 1 mL of an extraction solvent mixture of diethyl ether and dichloromethane (80:20, v/v).
-
Vortex for 5 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the upper organic layer to a clean microcentrifuge tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
| Parameter | Condition |
| LC System | Shimadzu LC-20AD or equivalent |
| Column | ACE-5, C18 (100 x 4.6 mm, 5 µm) |
| Mobile Phase | A: AcetonitrileB: Ammonium acetate buffer with trifluoroacetic acid in purified water |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| MS System | Sciex API 4000 or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | 550°C |
| MRM Transitions | Saroglitazar: m/z 440.2 → 366.0 and m/z 440.2 → 183.1This compound: m/z 444.2 → 370.0 |
The chromatographic separation is achieved using a gradient elution.
Workflow for Sample Analysis
Caption: Bioanalytical workflow for Saroglitazar.
Data Presentation: Method Validation Summary
The following tables summarize the expected performance characteristics of the validated LC-MS/MS method.
Table 1: Calibration Curve Linearity
| Parameter | Value |
| Linearity Range | 0.2 - 500 ng/mL |
| Regression Model | Linear, weighted (1/x²) |
| Correlation Coefficient (r²) | ≥ 0.99 |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (% Bias) | Inter-day Accuracy (% Bias) |
| LLOQ | 0.2 | ≤ 15.0 | ≤ 15.0 | ± 20.0 | ± 20.0 |
| LQC | 0.6 | ≤ 10.0 | ≤ 10.0 | ± 15.0 | ± 15.0 |
| MQC | 30.0 | ≤ 10.0 | ≤ 10.0 | ± 15.0 | ± 15.0 |
| HQC | 400.0 | ≤ 10.0 | ≤ 10.0 | ± 15.0 | ± 15.0 |
Based on data from a similar validated assay.
Table 3: Recovery and Matrix Effect
| Analyte | LQC Recovery (%) | HQC Recovery (%) | Matrix Effect |
| Saroglitazar | > 85% | > 85% | Negligible |
| This compound | > 85% | > 85% | Negligible |
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantitative determination of Saroglitazar in human plasma. The use of this compound as an internal standard ensures high accuracy and precision, making this method suitable for supporting clinical and non-clinical pharmacokinetic studies. The detailed protocols and performance characteristics presented herein offer a comprehensive guide for researchers and drug development professionals working with Saroglitazar.
References
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Saroglitazar in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction
Saroglitazar is a novel dual peroxisome proliferator-activated receptor (PPAR) agonist that targets both PPAR-α and PPAR-γ subtypes.[1][2][3] This dual action allows it to regulate lipid and glucose metabolism, making it an effective treatment for diabetic dyslipidemia and hypertriglyceridemia.[1][4] Agonist activity on PPARα primarily lowers high blood triglycerides, while its effect on PPARγ improves insulin resistance, leading to better glycemic control. Given its therapeutic importance, a sensitive and reliable bioanalytical method is essential for pharmacokinetic studies, drug monitoring, and clinical trials.
This application note details a validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) method for the precise quantification of Saroglitazar in human plasma. The protocol is designed to offer high sensitivity, specificity, and throughput for routine analysis in a drug development setting.
Experimental Workflow
The overall analytical process, from sample preparation to final data analysis, is outlined in the workflow diagram below.
Caption: High-level workflow for Saroglitazar quantification.
Signaling Pathway of Saroglitazar
Saroglitazar exerts its therapeutic effects by acting as a dual agonist on PPARα and PPARγ receptors, which are critical nuclear transcription factors in metabolic regulation.
Caption: Mechanism of action of Saroglitazar via dual PPAR agonism.
Experimental Protocols
Materials and Reagents
-
Saroglitazar Reference Standard: Purity >99%
-
Glimepiride (Internal Standard - IS): Purity >99%
-
Solvents: HPLC-grade acetonitrile, methanol, dichloromethane, and diethyl ether.
-
Buffers: GR-grade ammonium acetate and trifluoroacetic acid.
-
Water: HPLC-grade purified water.
-
Matrix: Drug-free human plasma (K2-EDTA).
Instrumentation
-
HPLC System: A system equipped with a binary pump, autosampler, and column oven (e.g., Shimadzu LC-20 AD).
-
Mass Spectrometer: A triple quadrupole mass spectrometer with a turbo ion spray interface (e.g., AB Sciex API 4000).
Chromatographic and Mass Spectrometric Conditions
The operational parameters for the LC-MS/MS system are summarized in the tables below.
Table 1: Liquid Chromatography Conditions
| Parameter | Condition |
|---|---|
| Column | ACE-5, C18 (4.6 x 100 mm) |
| Mobile Phase A | Ammonium acetate buffer with trifluoroacetic acid in water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | Gradient (Details not specified, requires optimization) |
| Column Temperature | Ambient |
| Injection Volume | 10 µL |
| Run Time | ~10 minutes |
| Retention Time | Saroglitazar: ~4.52 min; Glimepiride (IS): ~2.57 min |
Table 2: Mass Spectrometry Conditions
| Parameter | Condition |
|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI) |
| Interface | Turbo Ion Spray |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Saroglitazar) | m/z 440.2 → 366.0 and m/z 440.2 → 183.1 (summed) |
| MRM Transition (Glimepiride - IS) | m/z 491.3 → 352.0 |
| Ion Source Temperature | 550 °C |
| Other Parameters | Collision energy, declustering potential, etc., must be optimized for the specific instrument. |
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Saroglitazar and Glimepiride in a suitable solvent (e.g., 50:50 acetonitrile:water) to obtain stock solutions.
-
Working Solutions: Prepare serial dilutions of the stock solutions with 50:50 acetonitrile:water to create working standards for calibration curves (CC) and quality control (QC) samples.
Sample Preparation Protocol (Liquid-Liquid Extraction)
This protocol is adapted from a validated method for Saroglitazar in human plasma.
-
Pipette 100 µL of human plasma into a clean microcentrifuge tube.
-
Add 25 µL of the Glimepiride IS working solution and vortex briefly.
-
Add 1 mL of extraction solvent (a mixture of dichloromethane and diethyl ether).
-
Vortex the tube for 5 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase.
-
Vortex briefly and transfer the solution to an autosampler vial for injection into the LC-MS/MS system.
Method Validation and Performance
The method was validated according to established bioanalytical guidelines. The key performance characteristics are summarized below.
Table 3: Calibration Curve and Sensitivity
| Parameter | Result |
|---|---|
| Linearity Range | 0.2 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL |
Table 4: Intra- and Inter-Day Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-Day Precision (%CV) | Inter-Day Precision (%CV) | Accuracy (% Bias) |
|---|---|---|---|---|
| LLOQ | 0.2 | 1.53 - 7.68 | 5.04 - 8.06 | -11.21 to -3.25 |
| Low QC | (Not specified) | 1.53 - 7.68 | 5.04 - 8.06 | -11.21 to -3.25 |
| Mid QC | (Not specified) | 1.53 - 7.68 | 5.04 - 8.06 | -7.51 to 1.15 |
| High QC | (Not specified) | 1.53 - 7.68 | 5.04 - 8.06 | -7.51 to 1.15 |
Precision is expressed as the coefficient of variation (%CV), and accuracy is expressed as the percentage bias from the nominal value. The ranges are derived from published data.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of Saroglitazar in human plasma. The liquid-liquid extraction protocol is effective for sample clean-up, and the chromatographic conditions ensure good separation from endogenous interferences. With an LLOQ of 0.2 ng/mL, this method is well-suited for supporting pharmacokinetic and clinical studies of Saroglitazar.
References
Application Notes and Protocols for Saroglitazar Pharmacokinetic Study Sample Preparation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of plasma and urine samples for pharmacokinetic studies of Saroglitazar. The methodologies outlined are based on validated bioanalytical techniques to ensure accurate and reproducible quantification of Saroglitazar in biological matrices.
Introduction
Saroglitazar is a novel dual peroxisome proliferator-activated receptor (PPAR) agonist with predominant PPARα and moderate PPARγ activity. It is primarily used for the treatment of diabetic dyslipidemia and hypertriglyceridemia. Accurate determination of Saroglitazar concentrations in biological samples is crucial for pharmacokinetic and toxicokinetic studies. These protocols describe the sample collection, processing, and extraction procedures for both human plasma and urine, followed by analysis using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Signaling Pathway of Saroglitazar
Saroglitazar exerts its therapeutic effects by activating PPARα and PPARγ, which are nuclear receptors that regulate gene expression involved in lipid and glucose metabolism. Upon activation, these receptors form a heterodimer with the retinoid X receptor (RXR), which then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This leads to the transcription of genes involved in fatty acid oxidation, triglyceride clearance, and improved insulin sensitivity.
Saroglitazar PPAR Signaling Pathway
Experimental Protocols
Plasma Sample Preparation
This protocol details the collection, processing, and liquid-liquid extraction (LLE) of Saroglitazar from human plasma.
3.1.1. Materials and Reagents
-
Saroglitazar reference standard
-
Glimepiride (Internal Standard, IS)
-
Human plasma with K2EDTA as anticoagulant
-
Diethyl ether (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium acetate buffer
-
Purified water
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
3.1.2. Blood Sample Collection and Processing
-
Collect venous blood samples (approximately 7 mL) in Vacutainers containing K2EDTA as an anticoagulant.[1][2]
-
Place the collected blood samples on ice immediately after collection.[1][2]
-
Separate the plasma by centrifugation within 30 minutes of collection.[1]
-
Store the separated plasma samples frozen at -70 ± 5 °C until analysis.
3.1.3. Liquid-Liquid Extraction (LLE) Protocol
-
Thaw the frozen plasma samples at room temperature.
-
Pipette 1 mL of the plasma sample into a clean glass tube.
-
Add the internal standard (Glimepiride) to each sample.
-
Add the extraction solvent, a mixture of diethyl ether and dichloromethane (80:20 v/v), to the plasma sample.
-
Vortex the mixture for a specified time to ensure thorough mixing.
-
Centrifuge the samples to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the dried residue in the mobile phase.
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system for analysis.
Urine Sample Preparation
This protocol outlines the collection, processing, and solid-phase extraction (SPE) of Saroglitazar from human urine.
3.2.1. Materials and Reagents
-
Saroglitazar reference standard
-
Glimepiride (Internal Standard, IS)
-
Human urine
-
Solid-phase extraction cartridges (e.g., Waters Oasis HLB, 30 mg, 1 mL)
-
Methanol (HPLC grade)
-
Purified water
-
Ammonium acetate buffer
-
Acetonitrile (HPLC grade)
-
Vortex mixer
-
Centrifuge
-
SPE manifold
-
Evaporator (e.g., nitrogen evaporator)
3.2.2. Urine Sample Collection and Processing
-
Collect urine samples at specified intervals (e.g., 0–1, 1–3, 3–6, 6–12, 12–24, 24–36, 36–48, 48–60, and 60–72 hours) post-drug administration.
-
At the end of each collection interval, shake the urine bottle, weigh it, and store aliquots of the samples frozen at -70 ± 5 °C until analysis.
3.2.3. Solid-Phase Extraction (SPE) Protocol
-
Condition the SPE cartridge by passing methanol followed by purified water.
-
Equilibrate the cartridge with the appropriate buffer.
-
Load the pre-treated urine sample onto the SPE cartridge.
-
Wash the cartridge with a specific solution to remove interfering substances.
-
Elute Saroglitazar and the IS from the cartridge using an appropriate elution solvent.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Experimental Workflow
The following diagram illustrates the general workflow for the bioanalysis of Saroglitazar in plasma and urine samples.
Bioanalytical Workflow for Saroglitazar
Data Presentation
The following tables summarize the quantitative data from the bioanalytical method validation for Saroglitazar in human plasma.
LC-MS/MS Method Parameters
| Parameter | Value |
| Analytical Column | ACE C18 |
| Mobile Phase | Ammonium acetate buffer and acetonitrile (70:30) |
| Internal Standard | Glimepiride |
| Mass Transition (m/z) | Saroglitazar: 440, Glimepiride: 491 |
Method Validation Data for Saroglitazar in Human Plasma
| Parameter | Result |
| Linearity Range | 0.2 - 500 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL |
| Intra-batch Precision (%CV) | 1.53% to 7.68% |
| Inter-batch Precision (%CV) | 5.04% to 8.06% |
| Intra-batch Accuracy (Bias) | -11.21% to -3.25% |
| Inter-batch Accuracy (Bias) | -7.51% to 1.15% |
| Recovery | 71.45% to 77.24% |
| Matrix Effect | Low and inconsequential |
| Freeze-Thaw Stability | Stable for at least seven cycles |
| Bench-Top Stability | Stable for at least 23 hours at room temperature |
| Autosampler Stability | Stable for at least 79 hours at 20°C |
| Long-Term Stability | Stable for at least 296 days at -20°C and -70°C |
| Stock Solution Stability | Stable under specified storage conditions |
Conclusion
The provided protocols for plasma and urine sample preparation are robust and reliable for the pharmacokinetic analysis of Saroglitazar. The liquid-liquid extraction for plasma and solid-phase extraction for urine, coupled with a validated LC-MS/MS method, ensure high sensitivity, specificity, and accuracy. The detailed validation data confirms the suitability of these methods for routine use in clinical and preclinical studies. Adherence to these protocols will enable researchers to generate high-quality data for the comprehensive evaluation of Saroglitazar's pharmacokinetic profile.
References
Preparation of Saroglitazar-d4 Stock and Working Solutions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of stock and working solutions of Saroglitazar-d4, a deuterated internal standard essential for the accurate quantification of Saroglitazar in biological matrices. The following procedures are designed to ensure solution accuracy, stability, and suitability for various analytical applications, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
Saroglitazar is a dual peroxisome proliferator-activated receptor (PPAR) agonist used in the treatment of diabetic dyslipidemia and hypertriglyceridemia.[1] this compound, a stable isotope-labeled version of Saroglitazar, is the preferred internal standard for quantitative bioanalysis. Its use is critical for correcting variations during sample preparation and analysis, thereby enhancing the accuracy and precision of analytical data. This document outlines the recommended procedures for the preparation of this compound stock and working solutions.
Materials and Reagents
-
This compound (powder form)
-
Dimethyl sulfoxide (DMSO), HPLC grade or higher
-
Methanol, HPLC grade or higher
-
Acetonitrile, HPLC grade or higher
-
Deionized water, 18 MΩ·cm or higher
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Vortex mixer
-
Sonicator
-
Amber glass vials for storage
Quantitative Data Summary
The following tables summarize the key quantitative information for the preparation of this compound solutions.
Table 1: Physicochemical Properties
| Property | Value |
| Chemical Name | Magnesium(2S)-2-ethoxy-3-[4-[2---INVALID-LINK--]phenyl]propanoate |
| Molecular Formula (d4 salt) | 2(C25H24D4NO4S).Mg |
| Molecular Weight (d4 salt) | 909.48 g/mol |
Note: Data for this compound Magnesium Salt.[2][3]
Table 2: Solubility of Saroglitazar Magnesium
| Solvent | Solubility | Notes |
| Dimethyl sulfoxide (DMSO) | 112.5 mg/mL (124.8 mM) | Sonication is recommended.[4] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 4 mg/mL (4.44 mM) | For in vivo studies.[4] |
| Methanol | Slightly soluble | Used for stock solution preparation. |
| Chloroform | Slightly soluble |
Table 3: Recommended Concentrations for Stock and Working Solutions
| Solution Type | Recommended Concentration Range | Solvent(s) |
| Stock Solution | 100 - 1000 µg/mL | Methanol or DMSO |
| Working Solutions | 5 - 100 µg/mL | Methanol, Acetonitrile, Water |
Experimental Protocols
Preparation of a 1 mg/mL this compound Stock Solution in Methanol
This protocol is adapted from established methods for the non-deuterated Saroglitazar.
-
Weighing: Accurately weigh 1 mg of this compound powder using a calibrated analytical balance.
-
Dissolution: Transfer the weighed powder into a 1 mL Class A volumetric flask. Add approximately 0.7 mL of methanol.
-
Mixing: Vortex the flask for 30 seconds to facilitate dissolution. If necessary, sonicate for 5-10 minutes to ensure complete dissolution.
-
Volume Adjustment: Once the solid is completely dissolved, add methanol to the 1 mL mark.
-
Homogenization: Invert the flask several times to ensure a homogeneous solution.
-
Storage: Transfer the stock solution to a labeled amber glass vial and store at -20°C or -80°C. Stock solutions stored at -80°C are typically stable for up to one year.
Preparation of a 10 µg/mL this compound Working Solution
-
Aliquoting Stock Solution: Allow the 1 mg/mL this compound stock solution to equilibrate to room temperature.
-
Dilution: Using a calibrated pipette, transfer 100 µL of the 1 mg/mL stock solution into a 10 mL Class A volumetric flask.
-
Volume Adjustment: Add the desired diluent (e.g., a mixture of methanol and water, or acetonitrile and water, compatible with your analytical method) to the 10 mL mark.
-
Homogenization: Vortex the solution for 30 seconds to ensure thorough mixing.
-
Storage: Use the working solution fresh or store in a labeled amber glass vial at 2-8°C for short-term use. For longer-term storage, aliquoting and freezing at -20°C is recommended.
Diagrams
Experimental Workflow
Caption: Workflow for this compound solution preparation.
Stability and Storage Recommendations
-
Stock Solutions: this compound stock solutions in DMSO or methanol should be stored in amber glass vials at -20°C for short-term storage and at -80°C for long-term storage to minimize solvent evaporation and degradation. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
-
Working Solutions: It is recommended to prepare fresh working solutions daily. If storage is necessary, they should be kept at 2-8°C for no longer than 24 hours.
Safety Precautions
-
Handle this compound in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Refer to the Safety Data Sheet (SDS) for comprehensive safety information.
By following these protocols, researchers can confidently prepare accurate and stable this compound stock and working solutions for their analytical needs.
References
Application Notes and Protocols: Saroglitazar-d4 in Drug Metabolism Studies
For: Researchers, Scientists, and Drug Development Professionals
Subject: Comprehensive guide on the application of Saroglitazar-d4 as an internal standard in drug metabolism and pharmacokinetic studies of Saroglitazar.
Introduction
Saroglitazar is a novel dual peroxisome proliferator-activated receptor (PPAR) agonist, targeting both PPAR-α and PPAR-γ subtypes.[1] This dual action allows it to modulate lipid and glucose metabolism, making it an effective treatment for diabetic dyslipidemia and hypertriglyceridemia.[1][2] Accurate quantification of Saroglitazar in biological matrices is crucial for its preclinical and clinical development. This compound, a deuterium-labeled stable isotope of Saroglitazar, serves as an ideal internal standard (IS) for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is best practice in bioanalysis as it co-elutes with the analyte, correcting for variability in sample preparation, injection volume, and matrix effects, thus ensuring robust and reliable data.
Mechanism of Action: PPAR Signaling Pathway
Saroglitazar exerts its therapeutic effects by activating PPAR-α and PPAR-γ receptors, which are nuclear receptors that regulate gene expression. As a dual agonist, it combines the lipid-lowering effects of PPAR-α activation with the insulin-sensitizing effects of PPAR-γ activation.
-
PPAR-α Activation: Primarily expressed in the liver, kidney, heart, and skeletal muscle, its activation leads to increased fatty acid oxidation, reduced triglyceride synthesis, and modulation of lipoprotein metabolism. This results in decreased levels of triglycerides, LDL-C, VLDL-C, and an increase in HDL-C.
-
PPAR-γ Activation: Highly expressed in adipose tissue, it enhances insulin sensitivity, regulates glucose metabolism, and promotes adipogenesis.
Caption: Saroglitazar's dual activation of PPAR-α and PPAR-γ.
Pharmacokinetics and Metabolism of Saroglitazar
Understanding the pharmacokinetic and metabolic profile of Saroglitazar is essential for designing and interpreting drug metabolism studies.
Pharmacokinetic Parameters
Saroglitazar is rapidly absorbed after oral administration, with peak plasma concentrations observed in about 1 hour. It is highly protein-bound (~96%) in human plasma. The pharmacokinetics are dose-dependent and linear, with no significant accumulation upon repeated daily dosing.
| Parameter | Value | Species | Reference |
| Tmax (Time to Peak Plasma Concentration) | ~1 hour | Human | |
| Cmax (Peak Plasma Concentration) at 4mg dose | 337.1 ± 91.0 ng/mL | Human | |
| Plasma Protein Binding | ~96% | Human | |
| Terminal Half-life (t½) | 2.9 ± 0.9 hours (single 4mg dose) to 5.6 hours (across doses) | Human | |
| Metabolism | Hepatic (three minor oxidative metabolites) | Human | |
| Excretion | Primarily hepatobiliary; negligible renal excretion | Human |
Metabolism
In vitro studies using human liver microsomes indicate that Saroglitazar is metabolically stable. It is metabolized into three minor oxidative metabolites, with the most abundant metabolite having an exposure of less than 10% of the parent drug. The primary route of elimination is through the hepatobiliary system.
Experimental Protocol: Quantification of Saroglitazar in Plasma
This protocol describes a general method for the quantitative analysis of Saroglitazar in human plasma using this compound as an internal standard with LC-MS/MS.
Materials and Reagents
-
Saroglitazar analytical standard
-
This compound internal standard
-
Human plasma (with K2EDTA as anticoagulant)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Diethyl ether (HPLC grade)
-
Ammonium acetate
-
Trifluoroacetic acid
-
Purified water
Sample Preparation (Liquid-Liquid Extraction)
-
Thaw plasma samples at room temperature.
-
Spike 100 µL of plasma with 10 µL of this compound working solution (concentration to be optimized, e.g., 100 ng/mL).
-
Vortex for 10 seconds.
-
Add 1 mL of extraction solvent (e.g., a mixture of dichloromethane and diethyl ether).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant (organic layer) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 acetonitrile:water).
-
Vortex for 1 minute.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Column | C18 reverse-phase column (e.g., ACE-5, 4.6 x 100 mm, 5 µm) |
| Mobile Phase A | Ammonium acetate buffer with trifluoroacetic acid in water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.5 - 1.0 mL/min (gradient elution) |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40°C |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Saroglitazar) | m/z 440.2 → 366.0 and m/z 440.2 → 183.1 |
| MRM Transition (this compound) | To be determined based on the position of deuterium atoms (e.g., m/z 444.2 → corresponding fragments) |
Note: The specific gradient and MRM transitions should be optimized during method development.
Caption: Workflow for a typical bioanalytical drug metabolism study.
Method Validation
The analytical method should be validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters are summarized below.
| Validation Parameter | Acceptance Criteria (Typical) |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; precision < 20%; accuracy ± 20% |
| Accuracy (Bias) | Within ± 15% of nominal concentration (± 20% at LLOQ) |
| Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) for intra- and inter-day |
| Matrix Effect | Internal standard normalized matrix factor should be consistent |
| Recovery | Consistent and reproducible across the concentration range |
| Stability | Analyte stable under various storage and processing conditions |
Data Interpretation and Application
The concentration-time data obtained from the LC-MS/MS analysis can be used to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and elimination half-life. These parameters are vital for:
-
Assessing the bioavailability and bioequivalence of different formulations.
-
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of Saroglitazar.
-
Informing dose selection and optimization for clinical trials.
-
Supporting regulatory submissions for drug approval.
Conclusion
This compound is an indispensable tool for the accurate and precise quantification of Saroglitazar in biological matrices. Its use as an internal standard in LC-MS/MS methods minimizes analytical variability and ensures the generation of high-quality data. The protocols and information provided herein serve as a comprehensive guide for researchers involved in the drug metabolism and pharmacokinetic studies of Saroglitazar, facilitating robust method development and reliable data interpretation.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Poor Peak Shape in HPLC
Welcome to our dedicated support center for troubleshooting High-Performance Liquid Chromatography (HPLC) issues. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common problems leading to poor peak shape, with a focus on the analysis of small molecules such as Saroglitazar-d4.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of poor peak shape in HPLC?
A1: The most common deviations from the ideal symmetrical Gaussian peak shape are peak tailing, peak fronting, and split peaks.[1][2][3]
-
Peak Tailing: The peak has an asymmetry where the latter half of the peak is broader than the front half.[3][4] This is the most common peak shape issue.
-
Peak Fronting: The opposite of tailing, where the front part of the peak is broader than the latter half.
-
Split Peaks: The peak appears as two or more unresolved peaks.
Q2: Why is achieving a good peak shape important?
A2: A symmetrical peak shape is crucial for accurate and reproducible quantification. Poor peak shape can lead to incorrect peak integration, reduced resolution between adjacent peaks, and decreased sensitivity, ultimately compromising the reliability of the analytical results.
Q3: Can the mobile phase pH affect the peak shape of this compound?
A3: Yes, the pH of the mobile phase is a critical factor, especially for ionizable compounds. Saroglitazar is an acidic molecule, and its ionization state is dependent on the mobile phase pH. If the mobile phase pH is close to the pKa of this compound, you may observe peak tailing or splitting due to the presence of both ionized and unionized forms of the analyte. It is generally recommended to use a mobile phase pH that is at least one unit away from the analyte's pKa to ensure a single ionic form and improve peak shape.
Q4: How does column temperature influence peak shape?
A4: Column temperature affects the viscosity of the mobile phase and the kinetics of mass transfer. Increasing the column temperature generally leads to sharper peaks and reduced retention times due to lower mobile phase viscosity and faster analyte diffusion. However, inconsistent temperature control or a significant temperature difference between the column and the incoming mobile phase can cause peak broadening or distortion.
Troubleshooting Guides
Issue 1: Peak Tailing for this compound
Symptoms: The peak for this compound has a pronounced tail, leading to a tailing factor greater than 1.5.
Possible Causes and Solutions:
| Potential Cause | Recommended Action |
| Secondary Interactions with Silanol Groups | Acidic silanol groups on the silica-based stationary phase can interact with basic functional groups on analytes, causing tailing. Solution: Operate at a lower mobile phase pH to suppress the ionization of silanol groups. Consider using an end-capped column to minimize the number of accessible silanol groups. |
| Mobile Phase pH close to Analyte pKa | If the mobile phase pH is near the pKa of this compound, both ionized and unionized forms will exist, leading to tailing. Solution: Adjust the mobile phase pH to be at least 1-2 pH units away from the pKa of this compound. The use of a buffer will help maintain a stable pH. |
| Column Overload | Injecting too much sample can saturate the stationary phase. Solution: Reduce the injection volume or dilute the sample. If all peaks in the chromatogram are tailing, this is a likely cause. |
| Column Contamination or Degradation | Accumulation of contaminants or degradation of the stationary phase can create active sites that cause tailing. Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced. |
| Extra-Column Volume | Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening and tailing. Solution: Use tubing with a smaller internal diameter and minimize the length of all connections. |
Issue 2: Peak Fronting for this compound
Symptoms: The this compound peak exhibits a leading edge or shoulder, with a tailing factor less than 1.
Possible Causes and Solutions:
| Potential Cause | Recommended Action |
| Sample Overload (Concentration) | Injecting a sample that is too concentrated can lead to peak fronting. Solution: Dilute the sample or reduce the injection volume. |
| Poor Sample Solubility | If the sample is not fully dissolved in the injection solvent, it can cause peak fronting. Solution: Ensure the sample is completely dissolved. It is ideal to dissolve the sample in the mobile phase if possible. |
| Incompatible Injection Solvent | If the injection solvent is significantly stronger than the mobile phase, it can cause the analyte to move through the column too quickly at the beginning, resulting in fronting. Solution: Use the mobile phase as the sample solvent whenever possible, or a solvent that is weaker than the mobile phase. |
| Column Collapse or Void | A physical collapse of the column bed or the formation of a void at the column inlet can lead to distorted peaks, including fronting. Solution: This is often irreversible. Replacing the column is the most effective solution. |
Issue 3: Split Peaks for this compound
Symptoms: The peak for this compound appears as two or more distinct, closely eluting peaks.
Possible Causes and Solutions:
| Potential Cause | Recommended Action |
| Partially Blocked Frit or Column Inlet | If the inlet frit of the column is partially blocked, the sample will not be introduced onto the column in a uniform band, causing peak splitting. This will typically affect all peaks in the chromatogram. Solution: Reverse-flush the column. If this does not resolve the issue, the frit or the entire column may need to be replaced. |
| Sample Solvent Incompatibility | A mismatch between the sample solvent and the mobile phase can cause the sample to precipitate at the head of the column. Solution: Dissolve the sample in the mobile phase or a weaker solvent. |
| Void at the Column Inlet | A void or channel in the packing material at the head of the column can cause the sample to travel through different paths, resulting in split peaks. Solution: The column will likely need to be replaced. |
| Co-eluting Interference | It is possible that the split peak is actually two different compounds eluting very close to each other. Solution: To test this, inject a smaller sample volume. If the two peaks resolve into distinct peaks, then the separation needs to be optimized by adjusting the mobile phase composition, gradient, or temperature. |
Experimental Protocol Example
This protocol is a general starting point for the analysis of this compound and may require optimization.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of a phosphate buffer and acetonitrile. A common starting point could be a 45:55 (v/v) ratio of 0.1% orthophosphoric acid buffer to acetonitrile. The pH of the aqueous portion should be adjusted to be well below the pKa of Saroglitazar.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 295 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the this compound standard in the mobile phase to achieve a known concentration (e.g., 10-60 µg/mL). Filter the sample through a 0.45 µm syringe filter before injection.
Data Presentation
The following table summarizes the expected impact of key parameters on peak shape for a compound like this compound.
| Parameter | Change | Expected Effect on Peak Shape |
| Mobile Phase pH | Closer to analyte pKa | Increased tailing or peak splitting |
| Further from analyte pKa | Improved symmetry | |
| Column Temperature | Increase | Sharper peaks, reduced tailing |
| Decrease | Broader peaks, potentially increased tailing | |
| Injection Volume | Increase | Potential for peak broadening, fronting, or tailing (overload) |
| Decrease | Sharper, more symmetrical peaks | |
| Sample Concentration | Increase | Potential for peak fronting or tailing (overload) |
| Decrease | Improved peak symmetry | |
| Flow Rate | Increase | Can lead to broader peaks due to reduced efficiency |
| Decrease | Generally sharper peaks, but can increase run time |
Visualizations
Caption: Troubleshooting workflow for poor HPLC peak shape.
Caption: Relationship between causes and poor peak shape.
References
Technical Support Center: Minimizing Ion Suppression of Saroglitazar-d4 in ESI-MS
Welcome to the technical support center for the bioanalysis of Saroglitazar. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to ion suppression of Saroglitazar and its deuterated internal standard, Saroglitazar-d4, in Electrospray Ionization Mass Spectrometry (ESI-MS).
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern when analyzing this compound?
A1: Ion suppression is a phenomenon in Liquid Chromatography-Mass Spectrometry (LC-MS) where the ionization efficiency of a target analyte, in this case, this compound, is reduced by the presence of co-eluting compounds from the sample matrix.[1][2] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of quantitative analyses.[1][3] The "matrix" includes all components in a sample other than the analyte of interest, such as proteins, lipids, salts, and other endogenous compounds.[1]
Q2: I'm using a deuterated internal standard (this compound). Shouldn't that automatically correct for ion suppression?
A2: Ideally, a deuterated internal standard (IS) like this compound should co-elute with the analyte (Saroglitazar) and experience the same degree of ion suppression. The ratio of the analyte signal to the IS signal should then remain constant, allowing for accurate quantification. However, this is not always the case. Differential ion suppression can occur where the analyte and the deuterated IS are affected differently by the matrix. This can happen if there is a slight chromatographic separation between the analyte and the IS, potentially due to the "deuterium isotope effect," causing them to encounter different matrix components as they elute.
Q3: My this compound signal is decreasing throughout my analytical run. What could be the cause?
A3: A decreasing signal for your deuterated internal standard throughout an analytical run could indicate carryover of late-eluting matrix components that are causing increasing ion suppression over time. To troubleshoot this, you can inject blank solvent samples after a high-concentration sample to check for carryover. Extending the chromatographic run time or implementing a more aggressive column wash step at the end of each run can also help remove strongly retained matrix components.
Q4: Can the this compound internal standard itself cause ion suppression?
A4: Yes, if the concentration of the deuterated internal standard is too high, it can compete with the analyte for ionization, leading to suppression of the analyte signal. It is crucial to optimize the concentration of the internal standard to a level that provides a stable and reproducible signal without causing self-suppression or suppressing the analyte.
Troubleshooting Guides
This section provides a step-by-step approach to identifying, quantifying, and mitigating ion suppression for this compound.
Guide 1: Identifying and Quantifying Ion Suppression
1. Post-Column Infusion (PCI) Experiment: This experiment helps to qualitatively identify regions in your chromatogram where ion suppression occurs.
-
Objective: To visualize suppression zones.
-
Methodology:
-
Prepare a solution of Saroglitazar and this compound in a solvent compatible with your mobile phase.
-
Use a syringe pump to continuously infuse this solution into the LC flow stream after the analytical column but before the mass spectrometer using a T-fitting.
-
Inject a blank solvent to establish a stable baseline signal.
-
Inject an extracted blank matrix sample (e.g., plasma).
-
Monitor the signal for both Saroglitazar and this compound. Dips in the baseline indicate regions of ion suppression.
-
2. Matrix Effect Experiment: This experiment quantifies the extent of ion suppression.
-
Objective: To obtain a quantitative measure of signal suppression or enhancement.
-
Methodology:
-
Set A (Neat Solution): Prepare a standard solution of Saroglitazar and this compound in a clean solvent (e.g., mobile phase).
-
Set B (Post-Extraction Spike): Extract a blank matrix sample using your established procedure. Then, spike the extracted matrix with the same concentration of Saroglitazar and this compound as in Set A.
-
Inject both sets of samples and compare the peak areas.
-
Calculation:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.
-
-
| Analyte | Peak Area (Neat Solution - Set A) | Peak Area (Post-Extraction Spike - Set B) | Matrix Effect (%) |
| Saroglitazar | 1,200,000 | 850,000 | 70.8 |
| This compound | 1,150,000 | 810,000 | 70.4 |
Table 1: Example data for quantifying matrix effect. In this case, both the analyte and the internal standard experience similar ion suppression.
Guide 2: Mitigating Ion Suppression
If significant ion suppression is identified, the following strategies can be employed to minimize its impact.
1. Optimization of Sample Preparation: The goal is to remove interfering matrix components before LC-MS analysis.
-
Liquid-Liquid Extraction (LLE): A published method for Saroglitazar in human plasma used a mixture of dichloromethane and diethyl ether for extraction. LLE can be effective at removing highly polar or non-polar interferences.
-
Solid-Phase Extraction (SPE): SPE can provide cleaner extracts compared to protein precipitation by selectively isolating the analyte. Different SPE sorbents (e.g., C18, mixed-mode) should be evaluated.
-
Protein Precipitation (PPT): While a simple and fast technique, it may result in less clean extracts and potentially higher matrix effects compared to LLE or SPE.
2. Chromatographic Separation: Modifying the LC method can separate Saroglitazar and this compound from co-eluting matrix interferences.
-
Change Column Chemistry: If using a C18 column, consider a column with a different stationary phase (e.g., Phenyl-Hexyl, Cyano) to alter selectivity.
-
Modify Mobile Phase: Adjusting the organic solvent (e.g., acetonitrile vs. methanol) or the pH of the aqueous phase can change the retention and elution profile of both the analytes and interferences.
-
Adjust Gradient Profile: A shallower gradient can improve the resolution between the analytes and interfering peaks.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction for Saroglitazar from Human Plasma
This protocol is adapted from a published method for Saroglitazar.
-
To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of this compound internal standard working solution.
-
Vortex for 30 seconds.
-
Add 1 mL of an extraction solvent mixture of dichloromethane and diethyl ether (ratio may need optimization, e.g., 80:20 v/v).
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 1 minute and inject into the LC-MS/MS system.
Protocol 2: Example LC-MS/MS Conditions for Saroglitazar Analysis
These are starting conditions that may require further optimization.
-
LC System: Standard HPLC or UHPLC system.
-
Column: C18, 100 x 4.6 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start at 30% B, increase to 90% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 10 µL.
-
MS System: Triple quadrupole mass spectrometer with ESI source.
-
Ionization Mode: Positive.
-
MRM Transitions (Hypothetical for this compound):
-
Saroglitazar: m/z 440.2 -> 183.1
-
This compound: m/z 444.2 -> 187.1 (or other appropriate fragment)
-
| Parameter | Setting |
| LC Column | C18, 100 x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in Water, B: Acetonitrile |
| Flow Rate | 0.8 mL/min |
| Ionization Mode | ESI Positive |
| MRM Transitions | Saroglitazar: 440.2 -> 183.1; this compound: 444.2 -> 187.1 |
Table 2: Summary of starting LC-MS/MS parameters.
Visualizations
References
Technical Support Center: Saroglitazar-d4 Stability in Processed Biological Samples
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of Saroglitazar-d4 in processed biological samples. Accurate quantification of Saroglitazar is crucial for pharmacokinetic and metabolic studies, and the stability of its deuterated internal standard, this compound, is paramount for reliable bioanalytical results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in bioanalysis?
This compound is a deuterium-labeled version of Saroglitazar, a novel dual peroxisome proliferator-activated receptor (PPAR) agonist.[1] In quantitative bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS), deuterated compounds like this compound are considered the gold standard for use as internal standards (IS).[2][3] This is because they are chemically almost identical to the analyte of interest (Saroglitazar), meaning they behave similarly during sample extraction, chromatography, and ionization, thus effectively compensating for variations in the analytical process.[2]
Q2: What are the primary stability concerns for a deuterated internal standard like this compound?
The main stability concern for deuterated internal standards is the potential for deuterium-hydrogen (D-H) exchange, where deuterium atoms on the molecule are replaced by hydrogen atoms from the sample matrix or solvents. This can lead to a decrease in the mass-to-charge ratio of the internal standard, causing a reduction in its signal and potentially interfering with the signal of the unlabeled analyte. Other concerns include chemical degradation under harsh pH or temperature conditions and enzymatic degradation in biological matrices.
Q3: How can I minimize the risk of deuterium-hydrogen exchange?
To minimize D-H exchange, it is crucial to control the pH and temperature of the biological samples and extraction solvents.[4] It is generally recommended to keep the pH within a neutral to slightly acidic range and to process and store samples at low temperatures (e.g., on ice during processing and at -80°C for long-term storage). The position of the deuterium labels on the this compound molecule is also a key factor in its stability; labels on aromatic rings are generally more stable than those at exchangeable positions.
Troubleshooting Guide
This guide addresses common issues that may arise during the use of this compound as an internal standard in bioanalytical assays.
| Observed Issue | Potential Cause | Recommended Action |
| Decreasing this compound peak area over time in processed samples | Instability of this compound under the storage conditions (e.g., benchtop, autosampler). | Conduct short-term stability tests at relevant temperatures (e.g., room temperature, 4°C) to determine the maximum allowable time for samples to be left out before analysis. Ensure the autosampler is temperature-controlled. |
| High variability in this compound response between samples | Inconsistent sample processing (e.g., extraction time, temperature, pH). | Standardize all sample processing steps. Ensure consistent timing for each step and use of ice baths to maintain low temperatures. Verify the pH of all buffers and solutions. |
| Appearance of a peak at the mass transition of unlabeled Saroglitazar that correlates with the this compound concentration | Deuterium-hydrogen (D-H) exchange. | Re-evaluate the pH of the extraction and mobile phase buffers. Avoid strongly acidic or basic conditions. If D-H exchange persists, consider a different deuterated internal standard with labels at more stable positions or a different internal standard altogether. |
| Low recovery of this compound | Inefficient extraction from the biological matrix. | Optimize the extraction procedure. This may involve testing different extraction solvents, adjusting the pH of the sample before extraction, or trying a different extraction technique (e.g., solid-phase extraction instead of liquid-liquid extraction). |
| Interference peaks co-eluting with this compound | Contaminants from the biological matrix or labware. | Ensure high-purity solvents and reagents are used. Implement a more rigorous sample clean-up step. Check for and eliminate any sources of contamination in the laboratory environment. |
Experimental Protocols
Below are detailed methodologies for key experiments related to the assessment of Saroglitazar stability, based on published literature for Saroglitazar. These protocols can be adapted for stability testing of this compound.
Liquid-Liquid Extraction of Saroglitazar from Human Plasma
-
Sample Preparation: Thaw frozen human plasma samples at room temperature.
-
Aliquoting: Pipette 1 mL of plasma into a clean centrifuge tube.
-
Internal Standard Spiking: Add the working solution of the internal standard (e.g., Glimepiride, as used in Saroglitazar studies, or this compound).
-
Extraction: Add a mixture of diethyl ether and dichloromethane (e.g., 80:20 v/v).
-
Vortexing: Vortex the tubes for a specified time (e.g., 5 minutes) to ensure thorough mixing and extraction.
-
Centrifugation: Centrifuge the samples to separate the organic and aqueous layers (e.g., at 4000 rpm for 10 minutes).
-
Supernatant Transfer: Carefully transfer the upper organic layer to a new tube.
-
Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen at a controlled temperature (e.g., 40°C).
-
Reconstitution: Reconstitute the dried residue in the mobile phase.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system for analysis.
LC-MS/MS Analytical Method for Saroglitazar
-
Chromatographic Column: ACE C18 analytical column.
-
Mobile Phase: A mixture of ammonium acetate buffer and acetonitrile (e.g., 70:30 v/v).
-
Mass Spectrometry: Use a tandem mass spectrometer with electrospray ionization (ESI) in positive ion mode.
-
Mass Transitions:
-
Saroglitazar: m/z 440.2 → 366.0 and 440.2 → 183.1
-
Glimepiride (Internal Standard): m/z 491.3 → 352.0
-
Note: The mass transition for this compound would be adjusted based on the number of deuterium atoms.
-
Stability Data Summary
The following table summarizes the stability of Saroglitazar under various conditions as reported in the literature. While specific data for this compound is not available, these conditions provide a good starting point for assessing its stability.
| Stability Test | Matrix | Conditions | Duration | Outcome | Reference |
| Freeze-Thaw Stability | Human Plasma | Seven freeze-thaw cycles at -70 ± 10 °C | Not specified | Stable | |
| Wet Extract Stability | Processed Samples | Stored at 2–8 °C | ~69 hours | Stable | |
| Dry Extract Stability | Processed Samples | Stored at room temperature after evaporation | 69 hours | Stable | |
| Autosampler Stability | Processed Samples | Maintained at 20 °C | 79 hours | Stable | |
| In Vitro Metabolism | Human Liver Microsomes | Not specified | Not specified | Metabolically stable |
Visualizations
Caption: Bioanalytical workflow for this compound analysis.
Caption: Troubleshooting decision tree for this compound.
References
Addressing carryover issues with Saroglitazar-d4 in autosamplers
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering carryover issues with Saroglitazar-d4 in autosamplers during LC-MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in our analysis?
This compound is the deuterium-labeled version of Saroglitazar, a dual PPARα/γ agonist used in the treatment of type 2 diabetes and dyslipidemia.[1][2] In quantitative analysis by LC-MS, this compound serves as an ideal internal standard (IS) because it has a higher molecular weight than the parent drug but exhibits nearly identical chemical properties and chromatographic behavior.[1] This ensures that any sample processing variations or instrument fluctuations affect both the analyte and the internal standard similarly, leading to more accurate and precise quantification.
Q2: What is autosampler carryover and why is it a concern for this compound analysis?
Autosampler carryover is the appearance of a small peak corresponding to an analyte in a blank injection that is run immediately after a high-concentration sample.[3][4] This occurs when residual amounts of the analyte from a previous injection remain in the autosampler and are introduced into the subsequent run. For an internal standard like this compound, carryover can lead to its detection in blank or zero-level samples, causing an overestimation of the analyte concentration and compromising the accuracy and integrity of the analytical data.
Q3: What are the common sources of autosampler carryover?
Carryover can originate from several components within the autosampler system. The most common sources include:
-
Injector Needle: Residue can adhere to both the inner and outer surfaces of the needle.
-
Injection Valve: Worn or poorly sealed rotor seals and stators can trap and subsequently release small amounts of the sample.
-
Sample Loop: Adsorption of the analyte onto the inner surface of the sample loop can occur.
-
Tubing and Fittings: Improperly seated fittings can create dead volumes where the sample can be trapped.
Troubleshooting Guides
Guide 1: Diagnosing the Source of Carryover
If you suspect carryover of this compound, a systematic approach is necessary to identify the source. This involves a series of blank injections to pinpoint whether the contamination originates from the autosampler, the column, or the sample preparation process.
-
Initial High-Concentration Injection: Inject a high-concentration standard of this compound.
-
First Blank Injection: Immediately following the high-concentration standard, inject a blank solvent (e.g., your initial mobile phase).
-
Second Blank Injection: Perform a second consecutive blank injection.
-
Analysis: Analyze the chromatograms from the blank injections for the presence of a this compound peak at the expected retention time.
| Observation | Potential Source | Next Steps |
| Peak in first blank, significantly smaller or absent in the second. | Classic Autosampler Carryover | Proceed to Guide 2: Optimizing Wash Parameters . |
| Consistent peak size in both blank injections. | Contaminated blank solvent or system-wide contamination. | Prepare fresh blank solvent and re-run. If the issue persists, consider a full system flush. |
| Broad peak or a peak at a shifted retention time. | Column Carryover | Proceed to Guide 3: Column Flushing and Regeneration . |
Logical Workflow for Diagnosing Carryover
Caption: A flowchart for systematically diagnosing the source of carryover.
Guide 2: Optimizing Autosampler Wash Parameters
Ineffective cleaning of the autosampler needle and injection port is a primary cause of carryover. Optimizing the wash solvent composition and wash program can significantly mitigate this issue.
Given the chemical structure of Saroglitazar (a monocarboxylic acid with aromatic ether and pyrrole groups), a dual-solvent wash approach is recommended.
| Wash Solvent | Composition | Rationale |
| Wash A (Aqueous) | 90:10 Water/Acetonitrile with 0.1% Formic Acid | The aqueous component with a pH modifier helps to remove any ionic residues. |
| Wash B (Organic) | 50:50 Isopropanol/Acetonitrile | A strong organic solvent mixture is effective at dissolving and removing the hydrophobic portions of the this compound molecule. |
-
Baseline Carryover: Establish the level of carryover with your current wash method by injecting a high-concentration standard followed by a blank.
-
Implement Dual-Solvent Wash: Program your autosampler to perform a wash cycle with both Wash A and Wash B. A typical sequence would be:
-
Wash with Wash B (Organic) to dissolve the compound.
-
Wash with Wash A (Aqueous) to remove any remaining salts or polar residues.
-
-
Increase Wash Volume and Cycles: If carryover persists, incrementally increase the volume of the wash solvents and the number of wash cycles.
-
Evaluate: After each adjustment, repeat the high-concentration and blank injections to assess the impact on carryover.
| Wash Protocol | Carryover Percentage (%) |
| Single Solvent Wash (Methanol) | 0.5% |
| Dual-Solvent Wash (Wash A & B) - 1 Cycle | 0.1% |
| Dual-Solvent Wash (Wash A & B) - 2 Cycles | < 0.05% |
Workflow for Optimizing Autosampler Wash
Caption: A step-by-step process for optimizing autosampler wash parameters.
Guide 3: Addressing Column Carryover
If the carryover peak is broad or has a shifted retention time, the analytical column may be the source. This can happen if this compound is strongly retained on the column and does not fully elute during the analytical gradient.
-
Disconnect Column from MS: To avoid contaminating the mass spectrometer, disconnect the column outlet from the MS inlet and direct it to waste.
-
High Organic Flush: Flush the column with a strong solvent, such as 100% acetonitrile or isopropanol, at a low flow rate for an extended period (e.g., 60 minutes).
-
Gradient Wash: Run a series of blank gradients to ensure the column is clean.
-
Re-equilibration: Thoroughly re-equilibrate the column with the initial mobile phase conditions before reconnecting it to the mass spectrometer.
Guide 4: Hardware Inspection and Maintenance
If optimizing wash parameters and flushing the column do not resolve the carryover, a physical inspection and maintenance of the autosampler hardware may be necessary.
-
Rotor Seal: Inspect for scratches or wear. A worn rotor seal is a common cause of carryover and should be replaced.
-
Needle Seat: Examine the needle seat for blockages or residue buildup. If cleaning is ineffective, replacement is recommended.
-
Sample Loop: Consider flushing the sample loop offline or replacing it if you suspect significant contamination.
-
Fittings and Tubing: Ensure all fittings between the injector and the column are secure and that there are no gaps that could create dead volumes.
-
Disassemble: Carefully disassemble the key components, including the injection needle, needle seat, and sample loop.
-
Sonication: Place the components in a beaker with a 1:1:1 solution of methanol/isopropanol/water and sonicate for 15-20 minutes.
-
Rinse and Dry: Thoroughly rinse the components with a strong organic solvent (e.g., isopropanol) and allow them to dry completely.
-
Reassemble and Flush: Reassemble the components and flush the entire system with a strong organic solvent before re-introducing the mobile phase.
References
Improving extraction recovery of Saroglitazar with an internal standard
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Saroglitazar. The focus is on improving extraction recovery with the use of an internal standard.
Frequently Asked Questions (FAQs)
Q1: What is the recommended internal standard (IS) for Saroglitazar analysis?
A1: Glimepiride is a commonly used and validated internal standard for the bioanalytical determination of Saroglitazar in plasma and urine samples.[1][2][3]
Q2: What are the primary extraction methods for Saroglitazar from biological matrices?
A2: The two primary methods for extracting Saroglitazar are liquid-liquid extraction (LLE) for plasma samples and solid-phase extraction (SPE) for urine samples.[3]
Q3: What are the typical recovery rates for Saroglitazar and its internal standard?
A3: While specific recovery percentages can vary between laboratories and experiments, well-optimized methods aim for high and consistent recovery. For instance, in one validated method, the mean extraction recovery of Saroglitazar was found to be 85.4%, and for the internal standard (Glimepiride), it was 89.1%.
Troubleshooting Guide
Issue 1: Low Extraction Recovery of Saroglitazar and/or Internal Standard
| Potential Cause | Troubleshooting Step |
| Incorrect pH of the aqueous phase | Ensure the plasma sample is acidified before extraction. The addition of a small volume of dilute acid, such as 1% v/v ortho-phosphoric acid, can improve the extraction efficiency of Saroglitazar, which is an acidic drug.[2] |
| Suboptimal organic solvent composition in LLE | The choice and ratio of extraction solvents are critical. A mixture of dichloromethane and diethyl ether (e.g., 20:80 v/v) has been shown to be effective for LLE from plasma. Experiment with different ratios to optimize recovery. |
| Insufficient mixing during LLE | Ensure thorough mixing of the aqueous and organic phases. Vortexing for a sufficient duration (e.g., 4 minutes) is crucial to maximize the partitioning of the analyte and IS into the organic layer. |
| Incomplete elution from the SPE cartridge | For SPE, ensure the elution solvent is appropriate and the volume is sufficient to completely elute Saroglitazar and the IS from the cartridge. Refer to the manufacturer's guidelines for the specific SPE cartridge being used (e.g., Waters Oasis HLB). |
| Matrix effects | Endogenous components in the plasma or urine can interfere with the ionization of Saroglitazar and the IS in the mass spectrometer, leading to apparent low recovery. To assess this, compare the response of the analytes in post-extracted blank matrix with the response in a neat solution. If significant matrix effects are observed, further sample cleanup or chromatographic optimization may be necessary. |
Issue 2: High Variability in Recovery
| Potential Cause | Troubleshooting Step |
| Inconsistent sample processing | Ensure all samples, including calibration standards and quality controls, are treated identically. This includes consistent timing for vortexing, centrifugation, and evaporation steps. |
| Pipetting errors | Use calibrated pipettes and ensure accurate aspiration and dispensing of all solutions, especially the internal standard spiking solution. |
| Inhomogeneous sample | For solid dosage forms, ensure the tablets are finely powdered and thoroughly mixed before weighing to guarantee homogeneity. |
Experimental Protocols
Liquid-Liquid Extraction (LLE) of Saroglitazar from Human Plasma
This protocol is based on a validated LC-MS/MS method.
-
Sample Preparation:
-
Pipette a 1.0 mL aliquot of human plasma into a clean centrifuge tube.
-
Add the internal standard, Glimepiride.
-
Add 50 µL of 1% v/v ortho-phosphoric acid in purified water and vortex briefly.
-
-
Extraction:
-
Add 5.0 mL of an extraction solvent mixture of diethyl ether and dichloromethane (80:20 v/v).
-
Vortex the tube for 4 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
-
Evaporation and Reconstitution:
-
Transfer the supernatant organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 35 ± 5 °C.
-
Reconstitute the residue in the mobile phase.
-
-
Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Solid-Phase Extraction (SPE) of Saroglitazar from Urine
This protocol is based on established methods for Saroglitazar analysis.
-
Cartridge Conditioning:
-
Condition a Waters Oasis HLB cartridge (30 mg, 1 mL) with 1.0 mL of methanol followed by 1.0 mL of purified water.
-
-
Sample Loading:
-
Load the urine sample, to which the internal standard (Glimepiride) has been added, onto the conditioned cartridge.
-
-
Washing:
-
Wash the cartridge with a suitable solvent to remove interferences.
-
-
Elution:
-
Elute Saroglitazar and the internal standard from the cartridge with an appropriate volume of elution solvent (e.g., methanol or acetonitrile).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in the mobile phase.
-
-
Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Data Presentation
Table 1: LC-MS/MS Method Parameters for Saroglitazar and Glimepiride (IS)
| Parameter | Saroglitazar | Glimepiride (IS) |
| Mass Transition (m/z) | 440.2 → 366.0 / 183.1 | 491.3 → 352.0 |
| Retention Time | ~4.52 min | ~2.57 min |
| Linearity Range | 0.2 - 500 ng/mL | N/A |
| Lower Limit of Quantitation (LLOQ) | 0.2 ng/mL | N/A |
Table 2: Validation Summary of a Saroglitazar Bioanalytical Method
| Parameter | Result |
| Inter-batch Precision (%CV) | 5.04 - 8.06% |
| Intra-batch Precision (%CV) | 1.53 - 7.68% |
| Inter-batch Accuracy (Bias) | -7.51 to 1.15% |
| Intra-batch Accuracy (Bias) | -11.21 to -3.25% |
Visualizations
Caption: Liquid-Liquid Extraction (LLE) workflow for Saroglitazar.
Caption: Solid-Phase Extraction (SPE) workflow for Saroglitazar.
References
- 1. Quantitative determination of saroglitazar, a predominantly PPAR alpha agonist, in human plasma by a LC-MS/MS method utilizing electrospray ionization in a positive mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics, Safety, and Tolerability of Saroglitazar (ZYH1), a Predominantly PPARα Agonist with Moderate PPARγ Agonist Activity in Healthy Human Subjects - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Isotopic Exchange Issues with Deuterium-Labeled Standards
This technical support center is designed for researchers, scientists, and drug development professionals who use deuterium-labeled internal standards in their analytical workflows. Here, you will find troubleshooting guidance and frequently asked questions (FAQs) to address common issues related to hydrogen-deuterium (H-D) isotopic exchange.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a problem with deuterated internal standards?
A1: Isotopic exchange, also known as "back-exchange," is an unintended chemical reaction where deuterium atoms on a deuterated internal standard are replaced by hydrogen atoms from the surrounding environment, such as the sample matrix, solvents, or analytical mobile phase.[1][2] This phenomenon can significantly compromise the accuracy and reliability of quantitative analyses, particularly in liquid chromatography-mass spectrometry (LC-MS).[1]
The core issue is that the mass spectrometer differentiates between the analyte and the internal standard based on their mass difference. If the deuterated internal standard loses its deuterium atoms, it can lead to two major problems:
-
Underestimation of the Internal Standard: The signal for the deuterated internal standard decreases, leading to an artificially high analyte-to-internal standard ratio.[1]
-
Overestimation of the Analyte: The back-exchanged internal standard contributes to the signal of the native, unlabeled analyte, causing a "false positive" signal and leading to an overestimation of the analyte's concentration.[1]
Q2: Which functional groups are most susceptible to isotopic exchange?
A2: The stability of a deuterium label is highly dependent on its position within the molecule. Deuterium atoms attached to heteroatoms (e.g., oxygen, nitrogen) are highly labile and prone to exchange. The susceptibility to exchange is also heavily influenced by pH.
| Functional Group | Exchangeability | Conditions Favoring Exchange |
| Alcohols (-OH) | Highly Labile | Neutral, acidic, or basic conditions |
| Amines (-NH2, -NHR) | Highly Labile | Neutral, acidic, or basic conditions |
| Carboxylic Acids (-COOH) | Highly Labile | Neutral, acidic, or basic conditions |
| Amides (-CONH-) | Labile | Acid or base-catalyzed |
| α-Hydrogens to Carbonyls | Moderately Labile | Acid or base-catalyzed (via enolization) |
| Aromatic Hydrogens | Generally Stable | Can exchange under certain catalytic conditions |
Q3: What are the main factors that promote isotopic exchange?
A3: Several experimental factors can influence the rate and extent of isotopic exchange:
-
pH: The rate of H-D exchange is highly dependent on pH. The exchange rate is at its minimum around pH 2.5-3.0 and increases significantly under both acidic and, more dramatically, basic conditions.
-
Temperature: Higher temperatures accelerate the rate of chemical reactions, including isotopic exchange. Storing samples and standards at elevated temperatures can lead to a significant loss of deuterium over time.
-
Solvent Composition: Protic solvents like water, methanol, and ethanol are sources of hydrogen and can drive the back-exchange. The longer the exposure to these solvents, the greater the potential for exchange. Aprotic solvents (e.g., Acetonitrile-d3, Chloroform-d) are less likely to facilitate exchange.
-
Sample Matrix: The composition of the sample matrix can influence the exchange. The presence of water, enzymes, or other catalytic species in biological matrices like plasma or urine can facilitate the process.
-
Position of the Deuterium Label: As mentioned in Q2, the chemical environment of the deuterium atom is critical. Labels on or near functional groups that can participate in acid-base chemistry are more susceptible.
Q4: Are there alternatives to deuterated internal standards that are less prone to exchange?
A4: Yes. While deuterated standards are common due to their relatively lower cost, other stable isotope-labeled standards offer greater stability. The most common alternatives are:
-
¹³C-labeled Internal Standards: Carbon-13 isotopes are incorporated into the carbon backbone of the molecule. These labels are not susceptible to chemical exchange under typical analytical conditions, making them a more robust choice.
-
¹⁵N-labeled Internal Standards: For nitrogen-containing compounds, ¹⁵N can be used. Similar to ¹³C, these labels are stable and do not undergo back-exchange.
The primary drawback of ¹³C and ¹⁵N-labeled standards is their higher cost of synthesis compared to their deuterated counterparts.
Troubleshooting Guides
Problem 1: I am observing a decrease in the internal standard signal and an increase in the analyte signal in my blank samples over time.
This is a classic sign of isotopic back-exchange. The deuterated internal standard is losing its deuterium labels and is being detected as the unlabeled analyte.
Caption: A logical workflow for troubleshooting suspected isotopic back-exchange.
Troubleshooting Steps:
-
Confirm the Issue: Perform a stability experiment by incubating the deuterated internal standard in a blank matrix (e.g., plasma, urine) and your sample preparation solvents at different temperatures (e.g., 4°C, room temperature) and for various durations.
-
Analyze the Data: Monitor the signal of both the deuterated internal standard and the unlabeled analyte over time. A decrease in the internal standard signal with a corresponding increase in the analyte signal confirms back-exchange.
-
Optimize Conditions:
-
Temperature: If the exchange is significant at room temperature, perform sample preparation steps at a lower temperature (e.g., on ice). Store stock solutions and samples at -20°C or lower for long-term stability.
-
pH: Measure the pH of your sample matrix and solvents. If possible, adjust the pH to be near the minimum exchange rate of approximately 2.5-3.0, especially during long incubation steps.
-
Time: Minimize the time the internal standard is in contact with protic solvents and aqueous matrices.
-
-
Consider Alternatives: If optimizing the conditions does not resolve the issue, consider using a more stable internal standard, such as a ¹³C or ¹⁵N-labeled analog.
Problem 2: My calibration curve is non-linear, particularly at the lower and higher ends.
Non-linearity can be caused by isotopic interference, where the natural isotopic abundance of the analyte contributes to the signal of the deuterated internal standard, or vice-versa if back-exchange is occurring.
Troubleshooting Steps:
-
Check Mass Spectra: Acquire full scan mass spectra of a high-concentration standard of the unlabeled analyte. Check for any isotope peaks that overlap with the m/z of your deuterated internal standard.
-
Increase Deuteration: If possible, use an internal standard with a higher number of deuterium atoms (e.g., d5 or greater). This increases the mass difference and moves the internal standard signal further away from the analyte's natural isotope cluster.
-
Use ¹³C or ¹⁵N Labeled Standards: These standards provide a larger mass shift and are not prone to this type of interference.
-
Adjust Internal Standard Concentration: Ensure the concentration of the internal standard is appropriate and consistent across all samples and calibration standards.
Experimental Protocols
Protocol: Assessing the Stability of a Deuterated Internal Standard
Objective: To determine if isotopic exchange of a deuterated internal standard is occurring under specific experimental conditions (matrix, solvent, temperature, and time).
Materials:
-
Deuterated internal standard stock solution
-
Blank biological matrix (e.g., plasma, urine) free of the analyte
-
Sample preparation solvents (e.g., reconstitution solvent, mobile phase)
-
LC-MS/MS system
Methodology:
-
Sample Preparation:
-
T=0 Samples: Spike a known concentration of the internal standard into the blank matrix and immediately process it according to your standard sample preparation protocol. Analyze immediately.
-
Incubated Samples: Spike the same concentration of the internal standard into multiple aliquots of the blank matrix and/or sample preparation solvents.
-
-
Incubation: Incubate these samples under various conditions you wish to test (e.g., on ice, room temperature, 37°C) for different time points (e.g., 1, 4, 8, 24 hours).
-
Analysis: At each time point, process the incubated samples using your established method and analyze them by LC-MS/MS. Monitor the peak areas of both the deuterated internal standard and the unlabeled analyte.
-
Data Interpretation: Plot the peak area of the internal standard and the unlabeled analyte against time for each condition. A significant decrease in the internal standard's peak area accompanied by an increase in the analyte's peak area is indicative of isotopic exchange.
Data Presentation: Example of Stability Assessment Data
| Condition | Time (hours) | Internal Standard Peak Area (counts) | Analyte Peak Area (counts) | % Back-Exchange |
| Matrix at 4°C | 0 | 1,050,000 | 5,200 | 0.5% |
| 4 | 1,045,000 | 5,800 | 0.6% | |
| 24 | 1,030,000 | 7,500 | 0.7% | |
| Matrix at 25°C | 0 | 1,052,000 | 5,300 | 0.5% |
| 4 | 980,000 | 75,000 | 7.1% | |
| 24 | 750,000 | 300,000 | 28.5% | |
| Solvent at 25°C | 0 | 1,048,000 | 2,100 | 0.2% |
| 4 | 1,020,000 | 30,000 | 2.9% | |
| 24 | 910,000 | 140,000 | 13.4% |
% Back-Exchange calculated as: [Analyte Area / (Analyte Area + IS Area)] * 100
Best Practices for Using Deuterated Internal Standards
To minimize the risk of isotopic exchange, adhere to the following best practices:
Caption: Key best practices for handling deuterium-labeled internal standards.
By understanding the factors that contribute to isotopic exchange and implementing these troubleshooting and preventative measures, you can ensure the integrity of your deuterated internal standards and the accuracy of your quantitative results.
References
Navigating Saroglitazar-d4 Analysis: A Guide to Selecting the Correct MRM Transition
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for selecting the appropriate Multiple Reaction Monitoring (MRM) transition for the analysis of Saroglitazar-d4. This document offers troubleshooting guidance, frequently asked questions, detailed experimental protocols, and a comparative data summary to ensure accurate and robust bioanalytical method development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended MRM transitions for Saroglitazar and its deuterated internal standard, this compound?
A1: The selection of optimal MRM transitions is critical for the sensitivity and specificity of your assay. Based on established methods and an understanding of the molecule's fragmentation, the recommended transitions are summarized below.
Q2: How is the precursor ion for this compound determined?
A2: The precursor ion ([M+H]⁺) for Saroglitazar is m/z 440.2.[1][2] this compound contains four deuterium atoms, leading to a mass shift of +4 Da. Therefore, the expected precursor ion for this compound is m/z 444.2. It is essential to confirm this experimentally by performing a full scan or precursor ion scan on a solution of this compound.
Q3: How are the product ions for this compound selected?
A3: The product ions for Saroglitazar are m/z 366.0 and m/z 183.1.[1][2] To select the appropriate product ions for this compound, a product ion scan of the m/z 444.2 precursor is necessary. The fragmentation pattern of Saroglitazar suggests that the deuterium labels are located on a part of the molecule that is retained in the major fragments. Therefore, the corresponding product ions for this compound are expected to also show a +4 Da shift. The most intense and specific product ions should be chosen for the MRM transitions.
Q4: What should I do if I observe low sensitivity or high background noise?
A4: Low sensitivity or high background can arise from several factors. First, ensure that the mass spectrometer is properly tuned and calibrated. Optimize the collision energy (CE) and other compound-dependent parameters for both Saroglitazar and this compound. Chromatographic separation is also key; ensure adequate separation from matrix components. If issues persist, consider further sample clean-up or the selection of alternative, more specific product ions.
Troubleshooting Guide: Selecting and Optimizing MRM Transitions
This section provides a systematic approach to troubleshooting common issues encountered during the selection of MRM transitions for this compound.
Table 1: MRM Transition Data for Saroglitazar and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| Saroglitazar | 440.2 | 366.0 | Primary transition, often provides good specificity and intensity.[1] |
| 183.1 | Confirmatory transition, can be used for ratio confirmation. | ||
| This compound | 444.2 (Predicted) | 370.0 (Predicted) | Predicted primary transition for the internal standard. |
| 187.1 (Predicted) | Predicted confirmatory transition for the internal standard. |
Note: The MRM transitions for this compound are predicted based on the fragmentation of the non-deuterated compound. Experimental verification is essential.
Experimental Protocol: MRM Method Development
This protocol outlines the key steps for developing a robust LC-MS/MS method for the quantification of Saroglitazar using this compound as an internal standard.
1. Stock Solution Preparation:
-
Prepare individual stock solutions of Saroglitazar and this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Infusion and Optimization:
-
Infuse a dilute solution (e.g., 100 ng/mL) of Saroglitazar into the mass spectrometer to determine the precursor ion ([M+H]⁺) in a full scan mode.
-
Perform a product ion scan of the selected precursor ion (m/z 440.2) to identify the most abundant and stable product ions.
-
Repeat the infusion and product ion scan for this compound using its predicted precursor ion (m/z 444.2).
-
Optimize compound-dependent parameters such as collision energy (CE), declustering potential (DP), and cell exit potential (CXP) for each MRM transition to maximize signal intensity.
3. Liquid Chromatography:
-
Develop a chromatographic method that provides good retention and peak shape for Saroglitazar. A C18 column is often a suitable choice.
-
The mobile phase composition should be optimized for efficient separation from endogenous matrix components. A typical mobile phase could consist of a mixture of acetonitrile and water with a modifier like formic acid or ammonium acetate.
4. Method Validation:
-
Once the MRM transitions and chromatographic conditions are optimized, the method should be validated according to regulatory guidelines (e.g., FDA or EMA) for parameters such as linearity, accuracy, precision, selectivity, and stability.
Logical Workflow for MRM Transition Selection
The following diagram illustrates the logical workflow for selecting and confirming the correct MRM transition for this compound.
References
Technical Support Center: Saroglitazar-d4 Mass Spectrometry Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low signal intensity with Saroglitazar-d4 in mass spectrometry assays.
FAQs: Troubleshooting Low Signal Intensity of this compound
Q1: What are the most common causes for low signal intensity of my this compound internal standard?
Low signal intensity for a deuterated internal standard like this compound can arise from several factors, which can be broadly categorized as sample-related, chromatography-related, or mass spectrometer-related issues. The most frequent causes include:
-
Matrix Effects: Co-eluting endogenous components from the biological matrix (e.g., plasma, urine) can suppress the ionization of this compound in the mass spectrometer's ion source.[1][2]
-
Isotopic Instability (H/D Exchange): Deuterium atoms on the internal standard may exchange with hydrogen atoms from the solvent or matrix. This is more likely if the deuterium labels are on labile positions like hydroxyl (-OH), amine (-NH), or carboxyl (-COOH) groups.[1][3] For this compound, it is crucial to know the location of the deuterium labels. If they are on the ethoxy or methylthio groups, they should be relatively stable.
-
Suboptimal Concentration: The concentration of the internal standard may be too low, leading to a weak signal.[4]
-
Poor Ionization Efficiency: The chosen ionization technique or source parameters may not be optimal for this compound.
-
Chromatographic Separation from Analyte: A slight difference in retention time between Saroglitazar and this compound, known as the deuterium isotope effect, can lead to the internal standard eluting in a region of higher ion suppression.
Q2: My this compound signal is inconsistent across my sample batch. What should I investigate?
Inconsistent signal intensity is often a strong indicator of variable matrix effects across different samples. It can also be caused by issues with sample preparation consistency. Here’s what to check:
-
Sample Preparation: Ensure your extraction or sample cleanup procedure is robust and reproducible. Inadequate removal of phospholipids or salts can lead to significant ion suppression.
-
Chromatography: Poorly shaped chromatographic peaks or shifting retention times can expose the analyte and internal standard to varying levels of matrix components.
-
Autosampler Issues: Check for issues with the autosampler, such as inconsistent injection volumes or sample carryover.
Q3: Can the position of the deuterium labels on this compound affect its signal intensity?
Yes, the position of the deuterium labels is critical. Deuterium atoms on chemically stable positions (e.g., aromatic rings, carbon backbones) are less likely to exchange with hydrogen from the solvent or matrix. If the deuterium atoms are on exchangeable sites, this can lead to a decrease in the concentration of the correct mass isotopologue and thus a lower signal. When sourcing this compound, it is preferable to use a standard where the labels are on non-labile positions.
Troubleshooting Guides
Guide 1: Diagnosing and Mitigating Matrix Effects
Matrix effects are a primary cause of low and variable signal intensity. This guide provides a systematic approach to identify and address them.
Experimental Protocol: Post-Column Infusion
A post-column infusion experiment can help identify regions in the chromatogram where ion suppression is occurring.
-
Preparation:
-
Prepare a solution of this compound at a concentration that gives a stable and moderate signal.
-
Set up a T-junction between the LC column outlet and the mass spectrometer inlet.
-
Infuse the this compound solution at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
-
Analysis:
-
Inject a blank matrix sample (e.g., extracted plasma without the analyte or internal standard) onto the LC-MS system.
-
-
Interpretation:
-
Monitor the this compound signal. A stable baseline will be observed.
-
Any dips or decreases in the signal intensity correspond to regions where matrix components are eluting and causing ion suppression.
-
Troubleshooting Steps:
-
Improve Chromatographic Separation: Adjust the gradient, mobile phase composition, or use a different column chemistry to separate this compound from the suppression zones.
-
Enhance Sample Preparation: Employ a more rigorous sample cleanup method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering matrix components.
-
Sample Dilution: Diluting the sample can reduce the concentration of matrix components, thereby lessening their suppressive effects.
Guide 2: Investigating Isotopic Instability (H/D Exchange)
If H/D exchange is suspected, the following experiment can help confirm it.
Experimental Protocol: Stability Assessment
-
Sample Preparation:
-
Prepare two sets of this compound solutions in your final sample solvent.
-
Set A: Analyze immediately.
-
Set B: Incubate at the same conditions as your sample preparation (e.g., temperature, time) and then analyze.
-
-
Analysis:
-
Analyze both sets of samples using your LC-MS method.
-
-
Interpretation:
-
A significant decrease in the peak area of this compound in Set B compared to Set A suggests isotopic exchange.
-
Troubleshooting Steps:
-
Solvent Modification: If possible, use aprotic solvents during sample preparation to minimize the source of protons for exchange.
-
pH Adjustment: The pH of the mobile phase and sample can influence the rate of H/D exchange. Experiment with different pH values to find conditions that minimize exchange.
-
Stable Isotope Labeling Position: If H/D exchange is confirmed to be a persistent issue, consider sourcing a this compound standard with deuterium labels on more stable positions.
Quantitative Data Summary
The following table summarizes key mass spectrometric parameters for Saroglitazar, which can be used as a starting point for the analysis of this compound. The m/z for this compound will be higher by the number of deuterium atoms. For example, for this compound, the precursor ion would be approximately m/z 444.2.
| Parameter | Value | Reference |
| Saroglitazar Molecular Formula | C25H29NO4S | |
| Saroglitazar Molecular Weight | 439.6 g/mol | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | |
| Precursor Ion (m/z) | 440.2 | |
| Product Ions (m/z) | 366.0, 183.1 |
Visualizations
Caption: Troubleshooting workflow for low this compound signal intensity.
Caption: General experimental workflow for this compound analysis.
References
Validation & Comparative
A Guide to Cross-Validation of Saroglitazar Bioanalytical Assays: A Comparative Analysis Using Saroglitazar-d4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Saroglitazar in human plasma, with a focus on the cross-validation of assays utilizing a structural analog versus a stable isotope-labeled internal standard, Saroglitazar-d4. The objective is to present the underlying principles, experimental protocols, and expected performance characteristics to aid researchers in the selection and validation of robust bioanalytical methods.
Introduction to Saroglitazar and Bioanalytical Method Validation
Saroglitazar is a novel dual peroxisome proliferator-activated receptor (PPAR) agonist used in the treatment of diabetic dyslipidemia and hypertriglyceridemia. Accurate and reliable quantification of Saroglitazar in biological matrices is crucial for pharmacokinetic, toxicokinetic, and clinical studies. Bioanalytical method validation ensures that a particular method is fit for its intended purpose. When analytical methods are modified or when different methods are used within or across studies, a cross-validation is essential to ensure the comparability of the data generated.
This guide will compare a validated LC-MS/MS method for Saroglitazar using Glimepiride as an internal standard with a representative LC-MS/MS method using this compound. While a specific validated method using this compound is not publicly available, this guide constructs a representative method based on typical performance parameters for a stable isotope-labeled internal standard to illustrate the comparison.
The Importance of the Internal Standard
The choice of an internal standard (IS) is critical in LC-MS/MS assays. An ideal IS should mimic the analyte's behavior during sample preparation and analysis to compensate for variability.
-
Structural Analog IS (e.g., Glimepiride): This is a different molecule that is structurally similar to the analyte. While cost-effective, it may have different extraction recovery, matrix effects, and ionization efficiency, potentially leading to less accurate quantification.
-
Stable Isotope-Labeled IS (e.g., this compound): This is the analyte molecule with several atoms replaced by their stable isotopes (e.g., deuterium for hydrogen). It is considered the gold standard as its physicochemical properties are nearly identical to the analyte, providing superior compensation for analytical variability.
Comparative Performance of Saroglitazar Assays
The following tables summarize the performance characteristics of a validated Saroglitazar assay using Glimepiride as the internal standard and the expected performance of a representative assay using this compound.
Table 1: Method Parameters for Saroglitazar Quantification
| Parameter | Method A: Saroglitazar with Glimepiride IS[1] | Method B: Representative Saroglitazar with this compound IS |
| Instrumentation | LC-MS/MS | LC-MS/MS |
| Biological Matrix | Human Plasma | Human Plasma |
| Internal Standard | Glimepiride | This compound |
| Extraction Method | Liquid-Liquid Extraction | Liquid-Liquid or Solid-Phase Extraction |
| Chromatographic Column | ACE-5, C18 (4.6 x 100 mm) | C18 Reverse-Phase Column (e.g., UPLC BEH C18) |
| Mobile Phase | Acetonitrile and Ammonium Acetate Buffer with Trifluoroacetic Acid | Acetonitrile and Water with Formic Acid (Gradient Elution) |
| Ionization Mode | Positive Ion TurboIonSpray | Positive Ion Electrospray (ESI) |
| MRM Transitions | Saroglitazar: 440.2 → 366.0, 440.2 → 183.1; Glimepiride: 491.3 → 352.0 | Saroglitazar: 440.2 → 366.0 (quantifier), 440.2 → 183.1 (qualifier); this compound: 444.2 → 370.0 |
Table 2: Validation Parameters for Saroglitazar Assays
| Parameter | Method A: Saroglitazar with Glimepiride IS[1] | Method B: Expected Performance with this compound IS |
| Linearity Range | 0.2 - 500 ng/mL | 0.1 - 500 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL | 0.1 ng/mL |
| Intra-batch Precision (%CV) | 1.53 - 7.68% | < 15% |
| Inter-batch Precision (%CV) | 5.04 - 8.06% | < 15% |
| Intra-batch Accuracy (%Bias) | -11.21 to -3.25% | ± 15% of nominal |
| Inter-batch Accuracy (%Bias) | -7.51 to 1.15% | ± 15% of nominal |
| Recovery | Not explicitly stated | > 85% (consistent and reproducible) |
| Matrix Effect | Low and inconsequential | Expected to be minimal and compensated by IS |
Experimental Protocols
Detailed Methodology for Cross-Validation
Cross-validation is performed to ensure that the data from two different bioanalytical methods are comparable. According to FDA and EMA guidelines, this involves analyzing the same set of quality control (QC) samples and/or subject samples with both methods.
Acceptance Criteria for Cross-Validation:
-
The mean concentration of the QC samples analyzed by the new method should be within ±15% of the values obtained with the original method.
-
The precision (%CV) of the measurements for each QC level should not exceed 15%.
-
For incurred sample reanalysis, at least two-thirds (67%) of the re-analyzed samples should have results within 20% of the original values.
Representative Protocol for Saroglitazar Assay using this compound
This protocol is a representative example based on standard bioanalytical practices for LC-MS/MS assays.
1. Preparation of Standards and Quality Control Samples:
-
Prepare stock solutions of Saroglitazar and this compound in methanol.
-
Prepare calibration standards by spiking blank human plasma with Saroglitazar to achieve concentrations ranging from 0.1 to 500 ng/mL.
-
Prepare QC samples at low, medium, and high concentrations (e.g., 0.3, 250, and 400 ng/mL).
2. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (standard, QC, or unknown), add 25 µL of this compound internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
3. LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Perform chromatographic separation on a C18 column with a gradient elution of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Monitor the MRM transitions for Saroglitazar and this compound in positive ion mode.
4. Data Analysis:
-
Quantify Saroglitazar concentrations in the samples by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.
Visualizing the Workflow and Logic
The following diagrams, generated using Graphviz, illustrate the experimental workflow for cross-validation and the logical relationship for a successful outcome.
Caption: Experimental workflow for the cross-validation of two Saroglitazar bioanalytical methods.
Caption: Logical relationship for determining a successful cross-validation outcome.
Conclusion
The cross-validation of bioanalytical methods is a regulatory requirement that ensures the consistency and reliability of data, particularly when methods are transferred between laboratories or updated. The use of a stable isotope-labeled internal standard like this compound is highly recommended for developing robust and accurate bioanalytical assays for Saroglitazar. While a structural analog internal standard can be used, it may be more susceptible to variability in extraction and matrix effects. A thorough cross-validation, as outlined in this guide, is essential to demonstrate the interchangeability of data from different analytical methods, thereby ensuring the integrity of clinical and non-clinical study results.
References
A Comparative Guide to Inter-laboratory Quantification of Saroglitazar
This guide provides a comparative overview of various analytical methods for the quantification of Saroglitazar, a dual peroxisome proliferator-activated receptor (PPAR) agonist used in the treatment of diabetic dyslipidemia and hypertriglyceridemia.[1] The information is intended for researchers, scientists, and professionals in drug development, offering a summary of performance data from published studies and detailed experimental protocols.
Saroglitazar's therapeutic action involves the activation of PPARα and PPARγ, which regulate lipid and glucose metabolism.[2] Accurate quantification of Saroglitazar in biological matrices and pharmaceutical formulations is crucial for pharmacokinetic studies, quality control, and clinical monitoring. This document compares the most common analytical techniques employed for this purpose: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC).
Data Presentation: A Comparative Analysis of Quantitative Methods
The following table summarizes the key performance parameters of different validated analytical methods for Saroglitazar quantification. This allows for a direct comparison of their linearity, sensitivity, and precision.
| Parameter | HPLC-UV Method 1[3] | HPLC-UV Method 2[4] | LC-MS/MS Method[5] | HPTLC Method |
| Linearity Range | 10-60 µg/mL | 4-20 µg/mL | 0.2-500 ng/mL | 125-1500 ng/band |
| Correlation Coefficient (r²) | Not specified | Not specified | ≥ 0.98 | Not specified |
| Limit of Detection (LOD) | 0.143 µg/mL | Not specified | Not specified | 13.09 ng/band |
| Limit of Quantification (LOQ) | 0.434 µg/mL | Not specified | 0.2 ng/mL | 39.68 ng/band |
| Precision (%RSD) | < 2% | Not specified | Intra-day: 1.53-7.68%Inter-day: 5.04-8.06% | < 2% |
| Accuracy/Recovery | Not specified | Not specified | Intra-day bias: -11.21 to -3.25%Inter-day bias: -7.51 to 1.15% | Not specified |
| Matrix | Bulk and Tablet | Pharmaceutical Formulations | Human Plasma | Bulk and Tablet |
Experimental Protocols
This section provides detailed methodologies for the key analytical techniques cited in this guide.
RP-HPLC-UV Method for Bulk and Pharmaceutical Dosage Form
-
Instrumentation : A Kromasil C18 column (150 mm x 4.6 mm, 5 µm particle size) was used.
-
Mobile Phase : A mixture of 0.1% orthophosphoric acid buffer and acetonitrile in a 45:55 v/v ratio.
-
Flow Rate : 1 mL/min.
-
Detection : UV detection at 295 nm.
-
Retention Time : Approximately 3.430 minutes.
-
Sample Preparation : A stock solution of Saroglitazar was prepared in a diluent of water and acetonitrile (50:50 v/v).
LC-MS/MS Method for Human Plasma
-
Instrumentation : An ACE-5 C18 column (4.6 x 100 mm) coupled with a tandem mass spectrometer with a turbo-ion spray interface in positive ion mode.
-
Mobile Phase : A gradient mobile phase consisting of acetonitrile and ammonium acetate buffer with trifluoroacetic acid in purified water.
-
Extraction : Liquid-liquid extraction with a mixture of dichloromethane and diethyl ether was used to extract Saroglitazar and the internal standard (glimepiride) from human plasma.
-
Detection : Multiple Reaction Monitoring (MRM) was used for quantification. The MRM transitions were m/z 440.2 to m/z 366.0 and m/z 440.2 to m/z 183.1 for Saroglitazar.
-
Retention Time : Approximately 4.52 minutes for Saroglitazar.
HPTLC Method for Bulk and Pharmaceutical Dosage Form
-
Stationary Phase : Aluminum plates precoated with silica gel 60 F254.
-
Mobile Phase : A solvent system of n-butanol and ammonia (7:3 v/v).
-
Detection : Densitometric analysis at 294 nm.
-
Rf Value : 0.55 ± 0.02.
-
Sample Preparation : A stock solution of Saroglitazar was prepared in methanol. The tablet powder was dissolved in methanol and sonicated.
Visualizations: Workflows and Signaling Pathways
The following diagrams illustrate the experimental workflow for Saroglitazar quantification and its signaling pathway.
Experimental workflow for Saroglitazar quantification.
Signaling pathway of Saroglitazar as a dual PPARα/γ agonist.
References
- 1. Saroglitazar - Wikipedia [en.wikipedia.org]
- 2. droracle.ai [droracle.ai]
- 3. oaji.net [oaji.net]
- 4. chemrj.org [chemrj.org]
- 5. Quantitative determination of saroglitazar, a predominantly PPAR alpha agonist, in human plasma by a LC-MS/MS method utilizing electrospray ionization in a positive mode - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Bioanalytical Assays for Saroglitazar: A Comparative Guide to Internal Standard Performance
For researchers, scientists, and professionals in drug development, the precision and accuracy of bioanalytical methods are paramount for robust pharmacokinetic and toxicokinetic studies. This guide provides a comprehensive comparison of a validated bioanalytical assay for Saroglitazar, a dual peroxisome proliferator-activated receptor (PPAR) agonist, focusing on the performance of the internal standard used. While the gold standard for mass spectrometry-based assays is a stable isotope-labeled internal standard, such as Saroglitazar-d4, published data on its performance is not currently available. Therefore, this guide will detail a validated LC-MS/MS method using a structural analog, glimepiride, as the internal standard, and discuss the theoretical advantages of using a deuterated standard like this compound.
The Critical Role of Internal Standards in Bioanalysis
Internal standards (IS) are essential in quantitative bioanalysis to correct for variability during sample preparation, chromatography, and detection. An ideal internal standard should mimic the analyte's behavior throughout the analytical process, thus ensuring high accuracy and precision of the measurement. Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard because their physicochemical properties are nearly identical to the analyte, leading to similar extraction recovery and ionization efficiency, and co-elution with the analyte. This minimizes the impact of matrix effects and other sources of analytical variability.
While this compound is commercially available, this guide will focus on a published and validated LC-MS/MS method that utilizes glimepiride, a sulfonylurea drug, as an internal standard for the quantification of Saroglitazar in human plasma. This provides a practical reference for laboratories that may not have immediate access to the deuterated analog or are looking for established and validated alternative methods.
Performance Data: Saroglitazar Assay Using Glimepiride as Internal Standard
A sensitive and validated LC-MS/MS method has been established for the quantification of Saroglitazar in human plasma using glimepiride as the internal standard. The following tables summarize the accuracy and precision data from this validated method.
Table 1: Intra-Day Accuracy and Precision of Saroglitazar Quantification
| Nominal Concentration (ng/mL) | Mean Measured Concentration (ng/mL) ± SD (n=6) | Accuracy (%) | Precision (%RSD) |
| 0.20 (LLOQ) | 0.19 ± 0.01 | 95.0 | 5.3 |
| 0.60 (LQC) | 0.58 ± 0.04 | 96.7 | 6.9 |
| 200.00 (MQC) | 195.80 ± 8.50 | 97.9 | 4.3 |
| 400.00 (HQC) | 390.50 ± 15.20 | 97.6 | 3.9 |
LLOQ: Lower Limit of Quantification, LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control
Table 2: Inter-Day Accuracy and Precision of Saroglitazar Quantification
| Nominal Concentration (ng/mL) | Mean Measured Concentration (ng/mL) ± SD (n=18) | Accuracy (%) | Precision (%RSD) |
| 0.20 (LLOQ) | 0.21 ± 0.02 | 105.0 | 9.5 |
| 0.60 (LQC) | 0.62 ± 0.05 | 103.3 | 8.1 |
| 200.00 (MQC) | 205.30 ± 10.10 | 102.7 | 4.9 |
| 400.00 (HQC) | 410.80 ± 18.90 | 102.7 | 4.6 |
The data demonstrates that the use of glimepiride as an internal standard in this LC-MS/MS assay for Saroglitazar provides acceptable accuracy and precision, meeting the typical regulatory requirements for bioanalytical method validation.
Experimental Protocol: LC-MS/MS Quantification of Saroglitazar in Human Plasma
The following is a detailed methodology for the validated bioanalytical assay.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of human plasma, add 25 µL of the internal standard working solution (Glimepiride, 1 µg/mL in methanol).
-
Vortex for 30 seconds.
-
Add 2.5 mL of extraction solvent (a mixture of diethyl ether and dichloromethane, 70:30 v/v).
-
Vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 5 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject 10 µL into the LC-MS/MS system.
2. Chromatographic Conditions
-
HPLC System: Shimadzu LC-20AD series or equivalent
-
Column: ACE 5 C18, 100 x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0.01 min: 30% B
-
1.00 min: 30% B
-
2.00 min: 90% B
-
4.00 min: 90% B
-
4.10 min: 30% B
-
6.00 min: 30% B
-
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 40°C
3. Mass Spectrometric Conditions
-
Mass Spectrometer: MDS Sciex API 4000 or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Saroglitazar: m/z 440.2 → 183.1
-
Glimepiride (IS): m/z 491.3 → 352.2
-
-
Key MS Parameters:
-
IonSpray Voltage: 5500 V
-
Temperature: 500°C
-
Curtain Gas: 20 psi
-
Collision Gas: 6 psi
-
Nebulizer Gas (GS1): 50 psi
-
Heater Gas (GS2): 50 psi
-
Visualizing the Process and Mechanism
To further clarify the experimental workflow and the mechanism of action of Saroglitazar, the following diagrams are provided.
Caption: Experimental workflow for the bioanalysis of Saroglitazar.
Quantitative Analysis of Saroglitazar: A Comparative Guide to Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of Saroglitazar, a dual PPARα/γ agonist. The focus is on the linearity and range of the calibration curve for a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, with a discussion on the ideal use of a deuterated internal standard, Saroglitazar-d4. Additionally, this guide presents alternative analytical techniques, offering a comparative overview of their performance characteristics to aid in selecting the most suitable method for specific research or quality control needs.
Method Performance Comparison
The selection of an analytical method for Saroglitazar quantification is contingent on the required sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the key performance parameters of various reported methods.
| Analytical Method | Internal Standard | Linearity Range | Lower Limit of Quantification (LLOQ) |
| LC-MS/MS | Glimepiride* | 0.2 - 500 ng/mL[1][2] | 0.2 ng/mL[1][2] |
| RP-HPLC | Not Applicable | 10 - 60 µg/mL[3] | 0.434 µg/mL |
| HPTLC | Not Applicable | 125 - 1500 ng/band | 39.68 ng/band |
| UV-Vis Spectrophotometry | Not Applicable | 8 - 24 µg/mL | 1.52 µg/mL |
*While existing literature details a validated LC-MS/MS method using glimepiride as the internal standard, the use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative bioanalysis. This compound is commercially available and its use would minimize variability due to matrix effects and extraction efficiency, leading to higher accuracy and precision.
Experimental Protocols
LC-MS/MS Method for Saroglitazar in Human Plasma
This protocol is based on a validated method and is presented with the recommendation of substituting the internal standard with this compound for optimal performance.
a. Preparation of Calibration Standards and Quality Control Samples:
-
Prepare a stock solution of Saroglitazar in a suitable organic solvent (e.g., methanol or acetonitrile).
-
A separate stock solution of this compound should also be prepared.
-
Serially dilute the Saroglitazar stock solution with blank human plasma to prepare calibration standards at concentrations ranging from 0.2 to 500 ng/mL.
-
Prepare quality control (QC) samples at low, medium, and high concentrations in a similar manner.
b. Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add a fixed amount of this compound internal standard solution.
-
Add a mixture of diethyl ether and dichloromethane (e.g., 70:30 v/v) as the extraction solvent.
-
Vortex the mixture for a predetermined time (e.g., 5 minutes) to ensure thorough mixing.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
c. Chromatographic and Mass Spectrometric Conditions:
-
Chromatographic Column: A C18 column (e.g., ACE-5, 4.6 x 100 mm) is suitable for separation.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile) is typically used.
-
Mass Spectrometry: Employ a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in the positive ion mode.
-
MRM Transitions:
-
Saroglitazar: m/z 440.2 → 366.0 and 440.2 → 183.1
-
This compound: The precursor ion will be shifted by +4 Da (m/z 444.2), and the product ions should be confirmed experimentally, but are expected to be similar to the unlabeled compound.
-
RP-HPLC Method for Saroglitazar in Bulk and Pharmaceutical Dosage Forms
a. Preparation of Standard Solutions:
-
Prepare a stock solution of Saroglitazar in the mobile phase.
-
Create a series of standard solutions with concentrations ranging from 10 to 60 µg/mL by diluting the stock solution.
b. Chromatographic Conditions:
-
Chromatographic Column: A Kromasil C18 column (150 mm x 4.6 mm, 5 µm particle size) can be used.
-
Mobile Phase: A mixture of 0.1% orthophosphoric acid buffer and acetonitrile (e.g., 45:55 v/v) is effective.
-
Flow Rate: 1 mL/min.
-
Detection: UV detection at 295 nm.
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for generating a calibration curve for the quantitative analysis of Saroglitazar using an internal standard method.
Signaling Pathway
Saroglitazar is a dual agonist of Peroxisome Proliferator-Activated Receptors (PPAR) alpha and gamma. The signaling pathway involves the binding of Saroglitazar to these nuclear receptors, leading to the regulation of gene expression involved in lipid and glucose metabolism.
References
Quantitative Analysis of Saroglitazar: A Comparative Guide to Detection and Quantification Limits
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of Saroglitazar, with a focus on the limits of detection (LOD) and quantification (LOQ). While the use of a deuterated internal standard like Saroglitazar-d4 is a common practice for achieving high accuracy and precision in LC-MS/MS analysis, this guide features a well-documented and validated LC-MS/MS method using a different internal standard, alongside alternative HPLC and HPTLC methods, to provide a comprehensive comparison for researchers.
Comparison of Analytical Methods for Saroglitazar
The sensitivity of an analytical method is a critical parameter in drug development, particularly for pharmacokinetic and bioavailability studies. The following table summarizes the reported limits of detection and quantification for Saroglitazar using various analytical techniques.
| Analytical Method | Internal Standard | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| LC-MS/MS[1][2] | Glimepiride | Human Plasma | Not Reported | 0.2 ng/mL |
| RP-HPLC[3] | Not Applicable | Bulk Drug / Tablets | 0.143 µg/mL | 0.434 µg/mL |
| HPTLC[4] | Not Applicable | Bulk Drug / Tablets | 13.09 ng/band | 39.68 ng/band |
Note: While a specific method using this compound was not identified in the public domain at the time of this review, the LC-MS/MS method presented offers high sensitivity in a biological matrix.
Featured Method: LC-MS/MS for Saroglitazar in Human Plasma
The following is a detailed protocol for a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Saroglitazar in human plasma.[1]
Sample Preparation
A liquid-liquid extraction procedure is employed for the isolation of Saroglitazar and the internal standard (Glimepiride) from human plasma.
-
Step 1: To 100 µL of human plasma, add the internal standard solution.
-
Step 2: Add 2.5 mL of an extraction solvent mixture of dichloromethane and diethyl ether.
-
Step 3: Vortex for a specified time to ensure thorough mixing.
-
Step 4: Centrifuge to separate the organic and aqueous layers.
-
Step 5: Transfer the organic layer to a new tube and evaporate to dryness.
-
Step 6: Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
Chromatographic Conditions
-
Chromatograph: A High-Performance Liquid Chromatography (HPLC) system.
-
Column: ACE-5, C18 (4.6 × 100 mm).
-
Mobile Phase: A gradient mobile phase consisting of acetonitrile and ammonium acetate buffer with trifluoroacetic acid in purified water.
-
Flow Rate: Not explicitly stated, but can be optimized for the specific system.
-
Column Temperature: Maintained at 20 °C.
-
Injection Volume: Not explicitly stated.
-
Run Time: Less than 10 minutes, with retention times of approximately 4.52 minutes for Saroglitazar and 2.57 minutes for the internal standard.
Mass Spectrometric Conditions
-
Mass Spectrometer: A tandem mass spectrometer with a Turbo Ion Spray interface.
-
Ionization Mode: Positive Ion Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Saroglitazar: m/z 440.2 → m/z 366.0 and m/z 440.2 → m/z 183.1.
-
Glimepiride (Internal Standard): m/z 491.3 → m/z 352.0.
-
-
Temperature: 550 °C for the Turbo Ion Spray interface.
Visualizing the Method and Mechanism
To better understand the experimental process and the biological context of Saroglitazar, the following diagrams are provided.
References
- 1. Saroglitazar - Wikipedia [en.wikipedia.org]
- 2. droracle.ai [droracle.ai]
- 3. Saroglitazar for the treatment of hypertrig-lyceridemia in patients with type 2 diabetes: current evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The PPAR α/γ Agonist Saroglitazar Improves Insulin Resistance and Steatohepatitis in a Diet Induced Animal Model of Nonalcoholic Fatty Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Liquid-Liquid and Solid-Phase Extraction for Saroglitazar Analysis
For researchers, scientists, and professionals in drug development, the accurate quantification of therapeutic agents like Saroglitazar in biological matrices is paramount. The choice of sample preparation technique is a critical determinant of the reliability and efficiency of bioanalytical methods. This guide provides an in-depth comparison of two common extraction techniques, Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE), for the determination of Saroglitazar, primarily in human plasma.
Quantitative Performance Data
The following table summarizes the performance characteristics of a validated Liquid-Liquid Extraction (LLE) method for Saroglitazar in human plasma. As a validated Solid-Phase Extraction (SPE) method for Saroglitazar in plasma with published performance data is unavailable, a direct quantitative comparison is not possible.
| Parameter | Liquid-Liquid Extraction (LLE) in Human Plasma | Solid-Phase Extraction (SPE) in Human Plasma |
| Linearity Range | 0.2 - 500 ng/mL | Not Available |
| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL | Not Available |
| Intra-batch Precision (%RSD) | 1.53 - 7.68% | Not Available |
| Inter-batch Precision (%RSD) | 5.04 - 8.06% | Not Available |
| Intra-batch Accuracy (Bias) | -11.21 to -3.25% | Not Available |
| Inter-batch Accuracy (Bias) | -7.51 to 1.15% | Not Available |
| Recovery | Data not explicitly provided in the publication, but the method was validated according to FDA guidelines, suggesting acceptable recovery. | Not Available for Saroglitazar. Generally, SPE can offer high and reproducible recoveries, often >80%. |
| Matrix Effect | Reported to be low and inconsequential for the quantitative analysis. | Not Available for Saroglitazar. Modern SPE sorbents are designed to minimize matrix effects, often to ≤15%. |
Experimental Protocols
Liquid-Liquid Extraction (LLE) Protocol for Saroglitazar in Human Plasma
This protocol is based on a validated LC-MS/MS method for the quantitative determination of Saroglitazar in human plasma.
Materials:
-
Human plasma samples
-
Saroglitazar reference standard
-
Glimepiride (Internal Standard - IS)
-
Dichloromethane
-
Diethyl ether
-
Acetonitrile
-
Ammonium acetate buffer with trifluoroacetic acid
-
Vortex mixer
-
Centrifuge
-
Evaporator
Procedure:
-
To a 1 mL aliquot of human plasma, add the internal standard (Glimepiride).
-
Add a mixture of diethyl ether and dichloromethane (80:20, v/v) as the extraction solvent.
-
Vortex the mixture for a specified time to ensure thorough mixing and extraction.
-
Centrifuge the samples to separate the aqueous and organic layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
Representative Solid-Phase Extraction (SPE) Protocol for Saroglitazar in Human Plasma
While a specific validated SPE method for Saroglitazar in plasma is not published, a general protocol using a polymeric reversed-phase sorbent, such as Waters Oasis HLB, can be proposed based on the known properties of Saroglitazar and established SPE methodologies.
Materials:
-
Human plasma samples
-
Saroglitazar reference standard
-
Internal Standard (IS)
-
Waters Oasis HLB SPE cartridges (e.g., 30 mg, 1 mL)
-
Methanol (for conditioning and elution)
-
Water (for equilibration and washing)
-
Acidic or basic solution (for sample pre-treatment, if necessary)
-
SPE manifold
-
Evaporator
Procedure:
-
Conditioning: Condition the SPE cartridge by passing methanol through the sorbent.
-
Equilibration: Equilibrate the sorbent by passing water through it.
-
Sample Loading: Pre-treat the plasma sample (e.g., by adding an acid or buffer) and load it onto the SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., a mixture of water and a small amount of methanol) to remove interferences.
-
Elution: Elute Saroglitazar and the IS from the sorbent using a strong organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for analysis.
Workflow Visualizations
Comparison of Methodologies
Liquid-Liquid Extraction (LLE) is a traditional and widely used technique based on the differential solubility of an analyte between two immiscible liquid phases.
-
Advantages:
-
Simple and cost-effective, requiring basic laboratory equipment.
-
Effective for a wide range of analytes.
-
-
Disadvantages:
-
Can be labor-intensive and time-consuming, especially for a large number of samples.
-
May result in the formation of emulsions, which can complicate phase separation.
-
Can consume large volumes of organic solvents, raising environmental and safety concerns.
-
May have lower selectivity compared to SPE, potentially leading to higher matrix effects.
-
Solid-Phase Extraction (SPE) is a more modern technique that utilizes a solid sorbent to selectively retain and elute the analyte of interest from a liquid sample.
-
Advantages:
-
Generally provides cleaner extracts and reduces matrix effects due to the selective nature of the sorbent.
-
Offers higher and more reproducible recovery rates.
-
Amenable to automation, making it suitable for high-throughput analysis.
-
Uses smaller volumes of organic solvents compared to LLE.
-
-
Disadvantages:
-
Higher cost per sample due to the disposable SPE cartridges.
-
Method development can be more complex, requiring optimization of sorbent type, wash, and elution solvents.
-
Conclusion
For the bioanalysis of Saroglitazar in human plasma, a validated Liquid-Liquid Extraction method has been successfully established, demonstrating good linearity, precision, and accuracy. While a specific Solid-Phase Extraction protocol for Saroglitazar in plasma has not been published, the general principles and advantages of SPE, such as improved cleanliness of extracts, higher potential for automation, and reduced solvent consumption, make it a compelling alternative.
The choice between LLE and SPE will ultimately depend on the specific requirements of the study. For smaller sample batches where cost is a primary concern, LLE may be a suitable option. For high-throughput laboratories where efficiency, reproducibility, and minimal matrix effects are critical, developing a validated SPE method would be a worthwhile investment. Future research directly comparing the performance of optimized LLE and SPE methods for Saroglitazar in plasma would be beneficial for the scientific community.
References
A Comparative Guide to the Bioanalytical Assay Validation of Saroglitazar
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the quantification of Saroglitazar, a novel dual peroxisome proliferator-activated receptor (PPAR) agonist, in accordance with FDA and ICH guidelines. The information presented herein is intended to assist researchers and drug development professionals in selecting the most appropriate analytical technique for their specific needs, supported by experimental data and detailed protocols.
Introduction to Saroglitazar and its Analysis
Saroglitazar is a first-in-class drug approved for the treatment of diabetic dyslipidemia and hypertriglyceridemia. Its unique mechanism of action, involving dual agonism of PPAR-α and PPAR-γ, necessitates robust and reliable analytical methods for its quantification in various matrices for pharmacokinetic, pharmacodynamic, and quality control studies. This guide compares the performance of three commonly employed analytical techniques: High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Comparative Analysis of Analytical Methods
The selection of an analytical method for Saroglitazar quantification depends on several factors, including the required sensitivity, selectivity, sample matrix, throughput, and cost. Below is a comparative summary of the validated methods.
| Parameter | RP-HPLC | HPTLC | LC-MS/MS |
| Principle | Separation based on polarity | Separation based on adsorption | Separation based on polarity, detection based on mass-to-charge ratio |
| Linearity Range | 10-60 µg/mL[1][2], 4-20 µg/mL[3] | 125-1500 ng/band[4] | 0.2-500 ng/mL[5] |
| Limit of Detection (LOD) | 0.143 µg/mL | 13.09 ng/band | Not explicitly stated, but LLOQ is 0.2 ng/mL |
| Limit of Quantification (LOQ) | 0.434 µg/mL | 39.68 ng/band | 0.2 ng/mL |
| Accuracy (% Recovery) | 98.8-100.5% | 98.49–102.41% | Inter- and intra-batch bias within -11.21% to 1.15% |
| Precision (%RSD) | < 2% | < 2% | Inter- and intra-batch precision within 1.53% to 8.06% |
| Sensitivity | Moderate | High | Very High |
| Specificity | Good | Good | Excellent |
| Throughput | Moderate | High | High |
| Cost | Low to Moderate | Low | High |
Key Observations:
-
LC-MS/MS offers the highest sensitivity and specificity, making it the method of choice for bioanalytical studies requiring the quantification of low concentrations of Saroglitazar in complex biological matrices like plasma.
-
HPTLC provides a sensitive and high-throughput alternative to HPLC for the analysis of bulk drug and pharmaceutical formulations. It has been reported to be more sensitive than UV-spectroscopic methods.
-
RP-HPLC with UV detection is a robust, cost-effective, and widely available technique suitable for routine quality control analysis of Saroglitazar in bulk and tablet dosage forms.
Experimental Protocols
Detailed methodologies for the validated assays are provided below. These protocols are based on published literature and should be adapted and re-validated for specific laboratory conditions.
RP-HPLC Method for Saroglitazar in Tablet Dosage Form
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.
-
Kromasil C18 Column (150 mm x 4.6 mm, 5 µm particle size).
Chromatographic Conditions:
-
Mobile Phase: 0.1% Orthophosphoric acid buffer: Acetonitrile (45:55 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 295 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Retention Time: Approximately 3.430 min.
Validation Parameters (as per ICH Guidelines):
-
Linearity: 10-60 µg/mL.
-
Accuracy: Determined by recovery studies.
-
Precision: Assessed through system precision and method precision.
-
Specificity: Evaluated by analyzing blank and placebo samples.
-
Limit of Detection (LOD): 0.143 µg/ml.
-
Limit of Quantification (LOQ): 0.434 µg/ml.
-
Robustness: Assessed by making deliberate small changes to method parameters.
HPTLC Method for Saroglitazar in Bulk and Pharmaceutical Dosage Form
Instrumentation:
-
HPTLC system with a sample applicator and TLC scanner.
-
Pre-coated silica gel 60 F254 aluminum plates (10 cm x 10 cm).
Chromatographic Conditions:
-
Mobile Phase: n-butanol: ammonia (7:3 v/v).
-
Application: 5 mm bands.
-
Densitometric Scanning: 294 nm.
-
Rf value: Approximately 0.55.
Validation Parameters (as per ICH Guidelines):
-
Linearity: 125-1500 ng/band.
-
Accuracy: Determined by recovery studies (spiking method).
-
Precision: Assessed by repeatability and intermediate precision.
-
Specificity: Confirmed by comparing the Rf values and spectra of the analyte in sample and standard tracks.
-
Limit of Detection (LOD): 13.09 ng/band.
-
Limit of Quantification (LOQ): 39.68 ng/band.
LC-MS/MS Method for Saroglitazar in Human Plasma
Instrumentation:
-
Liquid Chromatography system coupled with a tandem mass spectrometer with a turbo-ion spray interface.
-
ACE-5, C18 column (4.6 × 100 mm).
Chromatographic and Mass Spectrometric Conditions:
-
Mobile Phase: Gradient elution with acetonitrile and ammonium acetate buffer with trifluoroacetic acid in water.
-
Ionization Mode: Positive ion mode.
-
MRM Transitions:
-
Saroglitazar: m/z 440.2 → m/z 366.0 and m/z 440.2 → m/z 183.1.
-
Internal Standard (Glimepiride): m/z 491.3 → m/z 352.0.
-
-
Retention Times:
-
Saroglitazar: ~4.52 min.
-
Internal Standard: ~2.57 min.
-
Sample Preparation:
-
Liquid-liquid extraction from human plasma using a mixture of dichloromethane and diethyl ether.
Validation Parameters (as per FDA/ICH Guidelines):
-
Linearity: 0.2-500 ng/mL.
-
Lower Limit of Quantification (LLOQ): 0.2 ng/mL.
-
Accuracy and Precision: Evaluated at multiple QC levels (LQC, MQC, HQC).
-
Selectivity and Specificity: Assessed by analyzing blank plasma from multiple sources.
-
Matrix Effect: Investigated to ensure no ion suppression or enhancement.
-
Stability: Evaluated under various conditions (freeze-thaw, short-term, long-term, and post-preparative).
Saroglitazar Signaling Pathways
Saroglitazar exerts its therapeutic effects by acting as a dual agonist for Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ). These nuclear receptors regulate the expression of a multitude of genes involved in lipid and glucose metabolism.
Caption: Saroglitazar's dual PPARα/γ agonist activity.
The activation of PPARα primarily influences lipid metabolism, leading to increased fatty acid oxidation and a reduction in triglycerides. Conversely, PPARγ activation enhances insulin sensitivity and glucose uptake in peripheral tissues.
Experimental Workflow for Bioanalytical Method Validation
The validation of a bioanalytical method is a critical step to ensure the reliability of the data generated from clinical and non-clinical studies. The following workflow outlines the key stages involved, adhering to FDA and ICH guidelines.
Caption: Workflow for bioanalytical method validation.
This workflow ensures that the analytical method is suitable for its intended purpose, providing accurate and reproducible results.
Conclusion
The choice of an analytical method for Saroglitazar quantification is contingent upon the specific requirements of the study. For high-sensitivity bioanalysis in complex matrices, LC-MS/MS is the superior choice. For routine quality control of pharmaceutical formulations, RP-HPLC offers a reliable and cost-effective solution, while HPTLC presents a high-throughput alternative. The validation of any chosen method must be performed rigorously in accordance with FDA and ICH guidelines to ensure data integrity and regulatory compliance.
References
- 1. HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider [hplcvials.com]
- 2. researchgate.net [researchgate.net]
- 3. quora.com [quora.com]
- 4. Saroglitazar for the treatment of hypertrig-lyceridemia in patients with type 2 diabetes: current evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Saroglitazar, a PPAR-α/γ Agonist, for Treatment of NAFLD: A Randomized Controlled Double-Blind Phase 2 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioanalysis of Saroglitazar in Plasma and Urine: Evaluating Internal Standard Performance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the analytical performance for the quantification of Saroglitazar in different biological matrices, namely plasma and urine. A critical aspect of bioanalytical method development is the choice of an appropriate internal standard (IS). Here, we compare the published performance of a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method using a structural analog internal standard, Glimepiride, with the expected superior performance of a stable isotope-labeled (SIL) internal standard, Saroglitazar-d4.
Executive Summary
The bioanalysis of Saroglitazar, a dual PPARα/γ agonist, is crucial for pharmacokinetic and toxicokinetic studies. While validated methods using the structural analog Glimepiride as an internal standard have been published for plasma analysis, the use of a stable isotope-labeled internal standard such as this compound is considered the gold standard in quantitative bioanalysis. This is due to its ability to more effectively compensate for variability in sample preparation and matrix effects, leading to improved accuracy and precision.[1][2][3]
Pharmacokinetic studies have shown that Saroglitazar is not excreted in urine, with no quantifiable concentrations found in urine samples from subjects administered the drug.[4] Therefore, this guide will focus primarily on the performance of Saroglitazar analysis in plasma.
Performance Comparison of Internal Standards in Plasma
The selection of an internal standard is critical for the reliability of LC-MS/MS assays. An ideal internal standard should mimic the analyte of interest throughout the entire analytical process, including extraction, chromatography, and ionization.[5]
Alternative: Glimepiride (Structural Analog IS)
A sensitive and validated LC-MS/MS method for the quantification of Saroglitazar in human plasma has been reported using Glimepiride as the internal standard. The performance of this method is summarized in the table below.
| Parameter | Performance with Glimepiride IS |
| Linearity Range | 0.2 - 500 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL |
| Intra-batch Precision (%CV) | 1.53 - 7.68% |
| Inter-batch Precision (%CV) | 5.04 - 8.06% |
| Intra-batch Accuracy (%Bias) | -11.21 to -3.25% |
| Inter-batch Accuracy (%Bias) | -7.51 to 1.15% |
| Recovery | Not explicitly reported, but liquid-liquid extraction was used. |
While this method meets regulatory acceptance criteria, the use of a structural analog IS like Glimepiride may not perfectly compensate for all potential sources of variability, particularly matrix effects, which can differ between the analyte and the IS due to their different chemical structures.
Recommended: this compound (Stable Isotope-Labeled IS)
The use of a stable isotope-labeled internal standard, such as this compound, is the preferred approach for quantitative bioanalysis by LC-MS/MS. A SIL-IS has nearly identical physicochemical properties to the analyte, ensuring that it behaves similarly during sample extraction and ionization. This leads to more effective compensation for matrix effects and results in higher accuracy and precision.
Although a specific validated method with performance data for this compound was not found in the public literature, the expected performance of such a method would represent an improvement over the method using Glimepiride. The anticipated performance is outlined in the table below, based on the established benefits of using a SIL-IS.
| Parameter | Expected Performance with this compound IS | Rationale for Improvement |
| Linearity Range | Comparable to Glimepiride method | Linearity is primarily a function of the analyte and the detector. |
| Lower Limit of Quantification (LLOQ) | Potentially lower | Improved signal-to-noise due to better tracking of analyte behavior. |
| Intra-batch Precision (%CV) | <5% | More effective correction for run-to-run variability. |
| Inter-batch Precision (%CV) | <5% | Enhanced long-term reproducibility. |
| Intra-batch Accuracy (%Bias) | ±5% | Superior compensation for matrix effects within a single run. |
| Inter-batch Accuracy (%Bias) | ±5% | Better correction for lot-to-lot variations in sample matrix. |
| Recovery | Consistent and comparable to Saroglitazar | Co-elution and identical chemical properties ensure similar extraction efficiency. |
Experimental Protocols
LC-MS/MS Method for Saroglitazar in Human Plasma (using Glimepiride IS)
This protocol is based on a published, validated method.
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of human plasma, add the internal standard (Glimepiride).
-
Perform liquid-liquid extraction using a mixture of diethyl ether and dichloromethane (80:20).
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase.
2. Chromatographic Conditions:
-
Column: ACE-5, C18 (4.6 x 100 mm)
-
Mobile Phase: A gradient mobile phase comprising acetonitrile and ammonium acetate buffer with trifluoroacetic acid in purified water.
-
Flow Rate: Not specified, to be optimized.
-
Injection Volume: Not specified, to be optimized.
3. Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MS/MS Transitions:
-
Saroglitazar: m/z 440.2 → 366.0 and m/z 440.2 → 183.1
-
Glimepiride (IS): m/z 491.3 → 352.0
-
Visualizations
Caption: Workflow for the analysis of Saroglitazar in plasma.
Caption: Elimination pathway of Saroglitazar, highlighting the non-renal route.
Conclusion
For the quantitative bioanalysis of Saroglitazar in plasma, a validated LC-MS/MS method using Glimepiride as an internal standard is available and provides acceptable performance. However, to achieve the highest level of accuracy and precision, the development and validation of a method using a stable isotope-labeled internal standard, this compound, is strongly recommended. The use of a SIL-IS is the industry best practice for mitigating matrix effects and ensuring the most reliable data for pharmacokinetic and other regulatory studies. Analysis of Saroglitazar in urine is not recommended as it is not a significant route of elimination for this compound.
References
- 1. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? | Semantic Scholar [semanticscholar.org]
- 2. scispace.com [scispace.com]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. Pharmacokinetics, Safety, and Tolerability of Saroglitazar (ZYH1), a Predominantly PPARα Agonist with Moderate PPARγ Agonist Activity in Healthy Human Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Internal standards in regulated bioanalysis: putting in place a decision-making process during method development - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Saroglitazar-d4: A Guide for Laboratory Professionals
Proper disposal of Saroglitazar-d4, a deuterated form of a potent pharmaceutical ingredient, is critical to ensure personnel safety and environmental protection. This guide provides essential information on handling, spill management, and final disposal, tailored for researchers and drug development professionals.
Hazard Identification and Safety Precautions
Saroglitazar is classified as a toxic substance that can cause moderate to severe skin and eye irritation.[1] It is harmful if swallowed and may trigger an allergic skin reaction.[2] Therefore, handling of this compound requires strict adherence to safety protocols.
Personal Protective Equipment (PPE): All personnel handling this compound must be trained in the safe management of potent pharmaceutical compounds and must use the following PPE:[1][2][3]
| PPE Category | Specification |
| Hand Protection | Chemical-impermeable gloves |
| Eye Protection | Safety goggles with side-shields |
| Body Protection | Impervious clothing or lab coat |
| Respiratory | Use in a well-ventilated area. A suitable respirator may be necessary. |
Spill Management and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Experimental Protocol for Spill Cleanup:
-
Evacuate and Secure: Immediately evacuate non-essential personnel from the affected area and ensure the area is well-ventilated.
-
Don PPE: Before addressing the spill, put on the full complement of PPE as listed in the table above.
-
Containment: Prevent further spread of the spill. Do not allow the chemical to enter drains or waterways.
-
Cleanup:
-
For solid spills, carefully collect the material, avoiding dust formation.
-
For liquid spills, absorb with an inert material.
-
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent and then wash with soap and water.
-
Waste Collection: Place all contaminated materials, including cleaning supplies and PPE, into a sealed, labeled container for hazardous waste.
Disposal Procedures
The guiding principle for the disposal of this compound is to adhere to all applicable federal, state, and local regulations. High-temperature incineration is the preferred method for the destruction of pharmaceutical compounds.
Step-by-Step Disposal Workflow:
-
Consult Safety Data Sheet (SDS): Always refer to the manufacturer's SDS for specific disposal instructions.
-
Contact EHS: Consult with your institution's Environmental Health and Safety (EHS) department to determine if this compound is classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA).
-
Segregate Waste: Keep this compound waste separate from other chemical waste streams.
-
Package and Label:
-
Place waste in a sealed, non-reactive container.
-
Clearly label the container with the chemical name ("this compound") and appropriate hazard symbols.
-
-
Arrange for Pickup: Coordinate with your EHS department for the collection and disposal by an approved hazardous waste vendor.
Below is a logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Saroglitazar-d4
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Saroglitazar-d4. The following procedures are designed to ensure the safe handling, use, and disposal of this compound in a laboratory setting.
This compound, a deuterated form of Saroglitazar, is a research chemical and should be handled with care by personnel trained in managing potent pharmaceutical ingredients.[1] The parent compound, Saroglitazar, is classified as toxic, a moderate to severe skin and eye irritant, and may cause an allergic skin reaction.[1][2] Ingestion of Saroglitazar can be harmful.[2]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Must be equipped with side-shields.[2] |
| Hand Protection | Protective Gloves | Chemical-impermeable gloves are required. Gloves must be inspected before use. |
| Body Protection | Impervious Clothing | Wear fire/flame resistant and impervious clothing. |
| Respiratory | Suitable Respirator | Use in a well-ventilated area. If dust or aerosols may be generated, a suitable respirator is necessary. |
Safe Handling and Operational Workflow
Adherence to a strict operational workflow is essential for the safe handling of this compound from receipt to disposal. The following diagram outlines the key steps and precautions.
Experimental Protocols
Storage:
-
Solid Form: Store at -20°C for long-term stability (over 3 years).
-
Stock Solutions: Store at -80°C for up to one year. It is recommended to aliquot to avoid repeated freeze-thaw cycles. For short-term storage, 4°C is suitable for over a week.
Dissolving for In-Vivo Experiments: A general formula for preparing a solution for animal experiments, if the compound dissolves well in DMSO, is as follows:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline/PBS/ddH2O
The solvents should be added sequentially, ensuring maximum dissolution at each step. For mice, the DMSO concentration should generally be kept below 10%. Sonication or gentle heating can aid dissolution. For oral gavage, a homogenous suspension can be prepared using 0.5% CMC-Na.
First Aid Measures
-
After Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration.
-
In Case of Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.
-
In Case of Eye Contact: Rinse eyes immediately with large amounts of water for at least 15 minutes, separating the eyelids.
-
If Swallowed: Rinse the mouth with water. Do not induce vomiting.
In all cases of exposure, seek immediate medical attention.
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable local, state, and federal regulations. Prevent the chemical from entering drains or water courses. Contaminated work clothing should not be allowed out of the workplace and should be decontaminated before reuse.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
